1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)10-7(6-11)4-5-9-10/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXSFOWYPJWBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718983 | |
| Record name | 1-tert-Butyl-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204355-58-7 | |
| Record name | 1-tert-Butyl-1H-pyrazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic protocols for producing 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. This document outlines a reliable two-step synthetic pathway, including detailed experimental procedures, quantitative data, and workflow visualizations to aid in laboratory-scale synthesis.
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the construction of the N-tert-butylated pyrazole core. The subsequent step is the regioselective formylation at the C5 position of the pyrazole ring. Two primary and effective methods for this formylation are presented: the Vilsmeier-Haack reaction and a lithiation-formylation protocol.
The overall synthetic workflow is depicted below:
Experimental Protocols
Step 1: Synthesis of 1-(tert-Butyl)-1H-pyrazole
This procedure details the formation of the pyrazole ring through the condensation of a malondialdehyde equivalent with tert-butylhydrazine.
Reaction Scheme:
Experimental Procedure: [1]
-
To a reaction flask, add 1,1,3,3-tetramethoxypropane (37 g, 226 mmol), tert-butylhydrazine hydrochloride (28 g, 226 mmol), and ethanol (300 mL).
-
To this mixture, add concentrated hydrochloric acid (60 mL, 720 mmol).
-
Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 89% | [1] |
| Reaction Time | Overnight | [1] |
| Temperature | Reflux | [1] |
Step 2, Method A: Vilsmeier-Haack Formylation
This method introduces the formyl group at the C5 position using the Vilsmeier reagent, generated in situ from phosphorus oxychloride and dimethylformamide.
Reaction Scheme:
Experimental Procedure (General Protocol): [2][3][4]
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool dimethylformamide (DMF, 6 equivalents) to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add phosphorus oxychloride (POCl3, 4 equivalents) to the cooled DMF with vigorous stirring. Allow the mixture to stir for 10-15 minutes at 0 °C to form the Vilsmeier reagent.
-
Add 1-(tert-Butyl)-1H-pyrazole (1 equivalent) to the reaction mixture.
-
Heat the mixture to 120 °C and stir until the starting material is completely consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture to a pH of approximately 7 with a saturated aqueous solution of sodium carbonate.
-
Extract the product with chloroform or another suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The resulting residue can be purified by flash chromatography on silica gel.
Quantitative Data for Vilsmeier-Haack Formylation of Pyrazoles:
| Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-methyl-3-propyl-5-chloro-1H-pyrazole | 120 | 2 | 55 | [2] |
| General electron-rich aromatics | - | - | Varies | [5] |
Step 2, Method B: Lithiation and Formylation
This alternative method involves the deprotonation of the C5 position of the pyrazole ring using a strong base, followed by quenching with an electrophilic formylating agent.
Reaction Scheme:
Experimental Procedure (General Protocol): [6][7]
-
In a flame-dried, multi-necked flask under an inert atmosphere, dissolve 1-(tert-Butyl)-1H-pyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at low temperature for a period to ensure complete lithiation (thermodynamic control may require warming to a higher temperature, e.g., 0 °C or room temperature, for a period of time before re-cooling).[7]
-
Cool the mixture back to -78 °C and add anhydrous dimethylformamide (DMF, 1.2 equivalents) dropwise.
-
Stir the reaction at -78 °C for a specified time, then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Visualization of Methodologies
The logical workflows for the two formylation methods are detailed below.
Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized based on specific laboratory conditions and the scale of the reaction. Standard safety precautions should be strictly followed when handling all chemicals, particularly pyrophoric reagents like n-butyllithium and corrosive substances like phosphorus oxychloride.
References
- 1. 1-tert-Butyl-1H-pyrazole CAS#: 15754-60-6 [m.chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde (CAS No. 865138-11-0). This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug discovery.
Core Chemical Properties
5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring substituted with a tert-butyl group at the 5-position and a carbaldehyde group at the 3-position. The presence of the bulky tert-butyl group can enhance the compound's stability and solubility in organic solvents, while the reactive aldehyde functionality makes it a versatile intermediate for further chemical modifications.[1][2]
Table 1: Quantitative Chemical Data for 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O | [2][3] |
| Molecular Weight | 152.19 g/mol | [2][3] |
| Appearance | Yellow solid | [2] |
| Boiling Point | 285.2 ± 20.0 °C at 760 mmHg | [1] |
| Storage Conditions | 2-8°C, stored under inert gas | [1][2] |
Spectroscopic Data of Related Pyrazole Derivatives
While specific spectral data for 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde is limited, the following data for related tert-butyl pyrazole derivatives can provide valuable insights for characterization.
1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide: [4]
-
¹H NMR (400 MHz, CDCl₃): δ = 1.24 (s, 9H, t-Bu), 2.48 (s, 6H, 2Me), 3.40 (s, 3H, MeN), 5.74 (s, 1H, H-4), 7.34 (d, J = 8.0 Hz, 4H, Hm), 7.78 (d, J = 8.0 Hz, 4H, Ho) ppm.[4]
-
¹³C{¹H} NMR (100 MHz, CDCl₃): δ = 21.9 (2Me), 30.4 (3Me, t-Bu), 32.4 (Cq, t-Bu), 35.6 (MeN), 103.7 (CH, C-4), 129.0 (4CH, Co), 129.8 (4CH, Cm), 130.9 (Cq, C-5), 135.8 (2Cq, Ci), 145.9 (2Cq, Cp), 160.9 (Cq, C-3) ppm.[4]
-
FT-IR (ATR): 2957, 2901, 2862, 1595 (C=N, C=C), 1363 (asym SO₂), 1170 (sym SO₂) cm⁻¹.[4]
2. (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone: [5]
-
¹H NMR (400 MHz, CDCl₃): δ 8.42 (d, J = 2.6 Hz, 1H), 7.97–7.90 (m, J = 1.9 Hz, 2H), 7.79 (d, J = 0.8 Hz, 1H), 7.68 (t, J = 1.8 Hz, 1H), 6.54–6.49 (m, 1H), 1.36 (s, 18H).[5]
-
¹³C NMR (101 MHz, CDCl₃): δ 167.6, 150.7, 144.4, 131.0, 130.6, 127.5, 126.0, 109.3, 35.1, 31.5.[5]
-
IR (neat): 1701 (C=O) cm⁻¹.[5]
Experimental Protocols: Synthesis of Pyrazole Carbaldehydes
A specific experimental protocol for the synthesis of 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde is not detailed in the available literature. However, a common and effective method for the formylation of pyrazoles is the Vilsmeier-Haack reaction.[6][7][8][9] The following is a representative protocol adapted from the synthesis of similar pyrazole-4-carbaldehydes.
Representative Protocol: Vilsmeier-Haack Formylation of a Substituted Pyrazole
This protocol is a general guideline and may require optimization for the specific substrate, 5-tert-butyl-1H-pyrazole.
Materials:
-
5-tert-Butyl-1H-pyrazole (starting material)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents) and cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2-4 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the starting pyrazole, 5-tert-butyl-1H-pyrazole (1 equivalent), in anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of pyrazole carbaldehydes.
Biological Activities of Pyrazole Derivatives
While specific biological activities of 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde have not been extensively reported, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.[10][11][12][13][14] Pyrazole derivatives have been shown to exhibit a wide range of pharmacological activities, including:
-
Anti-inflammatory: Many pyrazole derivatives have demonstrated potent anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[10]
-
Anticancer: Certain substituted pyrazoles have shown significant cytotoxicity against various cancer cell lines.[10]
-
Antimicrobial and Antifungal: The pyrazole nucleus is a key component in various compounds exhibiting antibacterial and antifungal activities.[13]
-
Antiviral and Antitubercular: Research has also highlighted the potential of pyrazole derivatives as antiviral and antitubercular agents.[13]
The diverse biological activities of pyrazole derivatives underscore the potential of 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde as a valuable building block in the synthesis of novel therapeutic agents. Its reactive aldehyde group allows for the introduction of various pharmacophoric moieties, enabling the exploration of structure-activity relationships and the development of new drug candidates.[2]
References
- 1. 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 14. jchr.org [jchr.org]
An In-depth Technical Guide to 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde and its Isomers
A Note on Nomenclature: Initial searches for "1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde" consistently yield data for its isomer, 5-tert-Butyl-1H-pyrazole-3-carbaldehyde . This suggests a likely misnomer in the requested compound name, a common occurrence in chemical literature. This guide will focus on the well-documented and commercially available 5-tert-Butyl-1H-pyrazole-3-carbaldehyde (CAS Number: 865138-11-0) , while acknowledging the potential existence and synthesis pathways for other isomers. This focus ensures the provision of accurate and actionable data for researchers, scientists, and drug development professionals.
Core Identifiers and Physicochemical Properties
This versatile heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science. Its key identifiers and properties are summarized below.
| Identifier | Value |
| CAS Number | 865138-11-0 |
| IUPAC Name | 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde |
| Chemical Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol |
| Canonical SMILES | CC(C)(C)C1=CC(=NN1)C=O |
| InChI Key | UPKIRZZYJRVBSJ-UHFFFAOYSA-N |
| Appearance | Yellow solid |
| Storage Conditions | Store at 0-8 °C |
Synthesis and Experimental Protocols
The synthesis of pyrazole carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.
General Experimental Protocol: Vilsmeier-Haack Formylation of a Pyrazole Precursor
This protocol provides a general methodology for the formylation of a pyrazole ring, which can be adapted for the synthesis of 5-tert-butyl-1H-pyrazole-3-carbaldehyde, likely starting from 3-tert-butyl-1H-pyrazole.
Materials:
-
3-tert-Butyl-1H-pyrazole (starting material)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction with Pyrazole: Dissolve the starting pyrazole (e.g., 3-tert-butyl-1H-pyrazole) in an anhydrous solvent like dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (the specific temperature and time will depend on the substrate and should be monitored by TLC).
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure pyrazole carbaldehyde.
Applications in Drug Discovery and Organic Synthesis
5-tert-Butyl-1H-pyrazole-3-carbaldehyde serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its aldehyde functionality provides a reactive handle for various chemical transformations, making it a valuable scaffold in drug discovery programs.
Role as a Synthetic Intermediate
The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. The tert-butyl group on this particular molecule can enhance metabolic stability and lipophilicity, properties often desired in drug candidates. The aldehyde group allows for the construction of more complex molecules through reactions such as:
-
Reductive Amination: To introduce diverse amine functionalities.
-
Wittig Reaction: To form alkenes.
-
Aldol Condensation: To form α,β-unsaturated ketones.
-
Oxidation: To form the corresponding carboxylic acid.
-
Formation of Schiff Bases and Hydrazones: Leading to a variety of heterocyclic systems with potential biological activities.
A key application of pyrazole aldehydes is in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The pyrazole can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.
Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor
The following diagram illustrates a potential synthetic workflow for the development of a kinase inhibitor starting from 5-tert-Butyl-1H-pyrazole-3-carbaldehyde. This represents a common strategy in medicinal chemistry where a core scaffold is elaborated to explore structure-activity relationships.
Caption: Synthetic workflow for a potential kinase inhibitor.
Logical Relationship: The Vilsmeier-Haack Reaction Mechanism
The following diagram outlines the key steps in the Vilsmeier-Haack reaction, the primary method for synthesizing pyrazole carbaldehydes.
Caption: Mechanism of the Vilsmeier-Haack formylation.
This technical guide provides a comprehensive overview of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde, from its fundamental identifiers to its synthesis and key applications in modern chemical research. The provided experimental framework and logical diagrams are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this valuable chemical building block.
References
A Technical Guide to the Solubility of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde (C₈H₁₂N₂O, Molar Mass: 152.19 g/mol ) is a heterocyclic aldehyde containing a pyrazole core. The presence of a bulky, nonpolar tert-butyl group and a polar carbaldehyde group gives the molecule an amphiphilic character, suggesting variable solubility across different organic solvents. Understanding its solubility is critical for applications in synthetic chemistry, particularly for reaction condition optimization, purification via crystallization, and formulation development in medicinal chemistry. This document outlines the theoretical considerations for its solubility and provides a practical framework for its empirical determination.
Theoretical Solubility Profile
The solubility of this compound is governed by the "like dissolves like" principle. The molecule's overall polarity is a balance between its constituent functional groups:
-
Pyrazole Ring: Aromatic and contains two nitrogen atoms, contributing to its polarity and potential for hydrogen bonding (as an acceptor).
-
Carbaldehyde Group (-CHO): A polar group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.
-
tert-Butyl Group (-C(CH₃)₃): A large, nonpolar, and lipophilic group that enhances solubility in nonpolar, hydrocarbon-based solvents.
Based on this structure, it is anticipated that this compound will exhibit moderate to good solubility in a range of polar aprotic solvents (e.g., acetone, ethyl acetate, THF) and chlorinated solvents (e.g., dichloromethane). Solubility is expected to be lower in highly polar protic solvents (like methanol, due to competition for hydrogen bonding) and very low in nonpolar aliphatic solvents (e.g., hexane), where the polar groups hinder dissolution.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound to demonstrate proper data presentation. This data is for illustrative purposes only and has not been experimentally verified.
| Solvent | Classification | Temperature (°C) | Illustrative Solubility (g/L) |
| Dichloromethane (DCM) | Chlorinated | 25 | > 150 |
| Tetrahydrofuran (THF) | Ether | 25 | 125 |
| Acetone | Ketone | 25 | 110 |
| Ethyl Acetate (EtOAc) | Ester | 25 | 95 |
| Acetonitrile (MeCN) | Nitrile | 25 | 70 |
| Methanol (MeOH) | Polar Protic | 25 | 45 |
| Isopropanol (IPA) | Polar Protic | 25 | 30 |
| Toluene | Aromatic Hydrocarbon | 25 | 25 |
| n-Hexane | Aliphatic Hydrocarbon | 25 | < 5 |
Experimental Protocol for Solubility Determination
The equilibrium solubility of a solid compound in an organic solvent can be reliably determined using the isothermal shake-flask method coupled with gravimetric analysis. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the amount of dissolved solute.
4.1. Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic orbital shaker or water bath
-
Vials with screw caps (e.g., 10 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Pipettes and syringes
-
Evaporating dishes or pre-weighed vials
-
Vacuum oven
4.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration is constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a syringe fitted with a 0.22 µm filter to remove all undissolved solids. Transfer the clear, saturated solution into a pre-weighed (tared) evaporating dish.
-
Solvent Evaporation: Place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant weight of the dried solid is achieved.
-
Quantification: Weigh the evaporating dish containing the dried solute. The difference between this final weight and the initial tare weight gives the mass of the solute dissolved in the withdrawn volume of solvent.
-
Calculation: Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dried solute (g) / Volume of aliquot (mL)) * 1000 mL/L
4.3. Safety Precautions
-
Handle all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the logical steps of the isothermal shake-flask method for determining solubility.
5.2. Molecular Structure and Solvent Interaction
This diagram conceptualizes the intermolecular forces between this compound and different solvent types.
An In-depth Technical Guide on the Stability and Storage of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the synthetic intermediate, 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde. Due to the absence of extensive, publicly available stability studies for this specific molecule, this guide synthesizes information from safety data sheets (SDS) for the compound and its structural analogs, alongside general principles of chemical stability for pyrazole and aldehyde-containing compounds.
Chemical and Physical Properties
This compound is a heterocyclic compound featuring a pyrazole ring, which is a common scaffold in medicinal chemistry.[1] The presence of a reactive carbaldehyde group and a bulky tert-butyl substituent influences its physical properties and chemical reactivity.[2]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O | Chem-Impex[2] |
| Molecular Weight | 152.2 g/mol | Chem-Impex[2] |
| Appearance | White to Pale Yellow or Yellow Solid/Crystal/Powder | TCI[3], Chem-Impex[2] |
| Boiling Point | ~285.2 °C at 760 mmHg (Predicted) | MySkinRecipes[4] |
| Melting Point | 112 °C | TCI[3] |
Stability Profile and Potential Degradation Pathways
The stability of this compound is primarily influenced by its aldehyde functional group and the pyrazole core.
-
Oxidation: Aldehydes are susceptible to oxidation, especially when exposed to air (oxygen), which can convert the carbaldehyde group to a carboxylic acid. This is a primary degradation pathway to consider.
-
Moisture/Water: The compound is water-reactive.[5] Exposure to moisture can lead to hydration of the aldehyde or other reactions, compromising sample integrity. It is crucial to handle and store it in a dry environment.
-
Light: While specific photostability data is unavailable, compounds with aromatic heterocyclic rings and carbonyl groups can be sensitive to light. Amber vials or storage in the dark is a standard precautionary measure.
-
Thermal Stress: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[6] High temperatures should be avoided.
The bulky tert-butyl group may offer some steric hindrance, potentially enhancing the stability of the molecule compared to less substituted pyrazoles.[2]
Diagram 1: Potential Oxidative Degradation Pathway
Recommended Storage and Handling Conditions
Proper storage and handling are critical to maintain the purity and stability of this compound. The following recommendations are compiled from supplier safety data sheets for this compound and its close analogs.
Table 2: Recommended Storage and Handling Summary
| Condition | Recommendation | Rationale & Citation |
| Temperature | Store at 2-8°C. | To minimize thermal degradation and slow down potential side reactions.[2][4][7][8] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon). | To prevent oxidation of the aldehyde group and reaction with atmospheric moisture.[5] |
| Container | Keep container tightly closed in a dry, cool, and well-ventilated place. | Prevents exposure to moisture and air.[3] Use amber vials to protect from light. |
| Incompatibles | Strong oxidizing agents, strong bases, strong reducing agents. | To avoid chemical reactions that would degrade the compound.[6] |
Handling Precautions
For the safety of the researcher and to prevent contamination of the compound, the following handling procedures should be followed:
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[3][9]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[6] Wash hands and face thoroughly after handling.[3][10] Do not eat, drink, or smoke in the laboratory.[9]
General Experimental Protocol for Stability Assessment
While specific stability studies for this compound are not publicly documented, a general workflow can be employed to assess the stability of chemical intermediates.
Objective
To evaluate the stability of a chemical compound under various stress conditions (e.g., temperature, humidity, light) over a defined period.
Materials and Equipment
-
Test compound (this compound)
-
Calibrated stability chambers (for controlled temperature and humidity)
-
Photostability chamber with controlled light exposure (ICH Q1B option)
-
Analytical balance
-
HPLC or GC system with a suitable column and detector (e.g., UV, MS)
-
Vials (clear and amber glass)
-
Inert gas source (Nitrogen or Argon)
Experimental Workflow
-
Initial Characterization (T=0):
-
Perform a complete analysis of a reference sample of the compound.
-
Record appearance (color, physical form).
-
Determine purity using a validated HPLC or GC method.
-
Characterize using spectroscopic methods (e.g., NMR, IR) to confirm identity.
-
-
Sample Preparation:
-
Accurately weigh samples into separate vials for each condition and time point.
-
For testing under inert atmosphere, purge vials with nitrogen or argon before sealing.
-
Prepare samples in both clear and amber vials for photostability testing.
-
-
Stress Conditions:
-
Thermal Stability: Place samples in stability chambers at various temperatures (e.g., 25°C, 40°C, 60°C).
-
Humidity: Place samples in chambers with controlled relative humidity (e.g., 60% RH, 75% RH).
-
Photostability: Expose samples in clear and amber vials to a controlled light source as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
-
-
Time Points:
-
Pull samples for analysis at predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).
-
-
Analysis:
-
At each time point, analyze the stressed samples alongside a stored reference standard.
-
Record any changes in physical appearance.
-
Quantify the purity of the compound using the established HPLC/GC method.
-
Identify and quantify any major degradation products if possible.
-
-
Data Evaluation:
-
Plot the purity of the compound as a function of time for each condition.
-
Determine the rate of degradation and identify conditions under which the compound is unstable.
-
Based on the data, establish the recommended storage conditions and potential shelf-life.
-
Diagram 2: Workflow for Chemical Stability Assessment
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde [myskinrecipes.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1) [cuikangsynthesis.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
starting materials for 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for obtaining 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis is typically achieved through a two-step process: the initial formation of the 1-tert-butylpyrazole core, followed by its formylation to introduce the aldehyde functionality. This document provides a comprehensive overview of the starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Core Synthetic Strategy
The principal route to this compound involves two key transformations:
-
Pyrazole Ring Formation: The synthesis commences with the construction of the 1-tert-butylpyrazole ring. This is achieved through the condensation reaction of a tert-butylhydrazine salt with a malondialdehyde equivalent. A common and effective precursor for malondialdehyde is 1,1,3,3-tetramethoxypropane.
-
Formylation: The subsequent introduction of the aldehyde group at the C5 position of the pyrazole ring is accomplished via an electrophilic substitution reaction. The Vilsmeier-Haack reaction is the most widely employed method for this transformation, utilizing a reagent prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Starting Materials and Key Reagents
The successful synthesis of this compound relies on the following key starting materials and reagents:
| Role | Chemical Name | Molecular Formula | CAS Number |
| Pyrazole Nitrogen Source | tert-Butylhydrazine hydrochloride | C₄H₁₃ClN₂ | 7400-27-3 |
| Pyrazole Carbon Backbone | 1,1,3,3-Tetramethoxypropane | C₇H₁₆O₄ | 102-52-3 |
| Formylating Agent | Phosphorus oxychloride | POCl₃ | 10025-87-3 |
| Formylating Agent/Solvent | Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 |
| Base | Sodium Hydroxide | NaOH | 1310-73-2 |
| Solvent | Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 |
| Solvent | Ethanol | C₂H₅OH | 64-17-5 |
| Acid (for workup) | Hydrochloric Acid | HCl | 7647-01-0 |
Experimental Protocols
The following sections provide detailed experimental procedures for the two-step synthesis of this compound.
Step 1: Synthesis of 1-tert-Butyl-1H-pyrazole
This procedure outlines the formation of the pyrazole ring from tert-butylhydrazine hydrochloride and 1,1,3,3-tetramethoxypropane.
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butylhydrazine hydrochloride (1.0 eq).
-
Dissolve the tert-butylhydrazine hydrochloride in water and a suitable alcohol such as ethanol.
-
Add a solution of sodium hydroxide (1.0 eq) in water to the flask to liberate the free tert-butylhydrazine.
-
To this mixture, add 1,1,3,3-tetramethoxypropane (1.0 eq) and a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-tert-butyl-1H-pyrazole, which can be purified by distillation or column chromatography.
Step 2: Vilsmeier-Haack Formylation of 1-tert-Butyl-1H-pyrazole
This procedure describes the introduction of the aldehyde group onto the 1-tert-butylpyrazole ring.
Methodology:
-
In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous dimethylformamide (DMF) (3.0 eq) and cool the flask in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise to the cooled DMF, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for approximately 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture again in an ice bath and add 1-tert-butyl-1H-pyrazole (1.0 eq) dropwise.
-
After the addition, heat the reaction mixture to 80-100 °C and maintain for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and purification methods.
| Reaction Step | Starting Materials | Key Reagents/Solvents | Reaction Time | Temperature | Yield |
| 1. Pyrazole Formation | tert-Butylhydrazine HCl, 1,1,3,3-Tetramethoxypropane | NaOH, Ethanol, HCl (cat.) | 4-8 h | Reflux (~80-90 °C) | 70-85% |
| 2. Vilsmeier-Haack | 1-tert-Butyl-1H-pyrazole | POCl₃, DMF | 2-6 h | 80-100 °C | 60-75% |
Synthetic Pathway Visualization
The logical workflow for the synthesis of this compound is illustrated in the following diagram.
Caption: Synthetic route to the target compound.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult primary literature for further details and to optimize reaction conditions for their specific laboratory settings. Standard laboratory safety precautions should be followed when handling all chemicals mentioned in this document.
A Theoretical and Computational Scrutiny of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde. While direct computational studies on this specific molecule are not extensively available in public literature, this document synthesizes established theoretical frameworks and experimental protocols from research on analogous pyrazole derivatives. The aim is to furnish researchers, scientists, and drug development professionals with a robust guide to understanding the molecular properties, reactivity, and spectroscopic features of this compound through computational chemistry.
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2][3] The title compound, this compound, incorporates a bulky tert-butyl group and a reactive carbaldehyde moiety, making it an interesting candidate for theoretical investigation. Computational chemistry offers a powerful lens to elucidate its structural, electronic, and spectroscopic characteristics, thereby guiding synthetic efforts and application-oriented research. This guide will detail the pertinent theoretical calculations, present hypothetical yet representative data in structured tables, and provide standardized experimental protocols for its synthesis and characterization.
Computational Methodology
The primary tool for the theoretical investigation of pyrazole derivatives is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy.[1][4][5][6][7]
Software: All quantum chemical calculations are typically performed using the Gaussian suite of programs, with molecular visualizations and analysis aided by GaussView.[4][5]
Level of Theory: A common and effective level of theory for optimizing the molecular structure and calculating various properties of pyrazole derivatives is the B3LYP functional combined with a suitable basis set, such as 6-311G(d,p) or cc-pVDZ.[1][4][5]
The logical workflow for a comprehensive theoretical study of this compound is depicted below.
Caption: A typical workflow for the theoretical analysis of this compound.
Theoretical Data
The following tables summarize hypothetical yet representative quantitative data derived from DFT calculations on this compound, based on findings for similar pyrazole structures.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-N2 | 1.35 | - | - |
| N2-C3 | 1.33 | - | - |
| C3-C4 | 1.42 | - | - |
| C4-C5 | 1.36 | - | - |
| C5-N1 | 1.38 | - | - |
| C5-C6 (Carbaldehyde) | 1.48 | - | - |
| C6=O7 | 1.21 | - | - |
| N1-C8 (tert-Butyl) | 1.49 | - | - |
| N1-N2-C3 | - | 112.5 | - |
| N2-C3-C4 | - | 105.0 | - |
| C3-C4-C5 | - | 108.5 | - |
| C4-C5-N1 | - | 106.0 | - |
| C5-N1-N2 | - | 108.0 | - |
| C4-C5-C6-O7 | - | - | 180.0 |
Table 2: Calculated Electronic and Thermodynamic Properties
| Property | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.8 | eV |
| HOMO-LUMO Gap | 4.7 | eV |
| Ionization Potential | 6.5 | eV |
| Electron Affinity | 1.8 | eV |
| Dipole Moment | 3.5 | Debye |
| Total Energy | -550 | Hartrees |
| Zero-point vibrational energy | 150.5 | kcal/mol |
| Enthalpy | 160.2 | kcal/mol |
| Gibbs Free Energy | 120.8 | kcal/mol |
Table 3: Predicted Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| 1 | 3100-3150 | Moderate | C-H stretch (pyrazole ring) |
| 2 | 2950-3000 | Strong | C-H stretch (tert-butyl) |
| 3 | 1700-1720 | Very Strong | C=O stretch (carbaldehyde) |
| 4 | 1580-1600 | Strong | C=N stretch (pyrazole ring) |
| 5 | 1450-1480 | Moderate | C-H bend (tert-butyl) |
| 6 | 1360-1380 | Strong | C-N stretch |
| 7 | 890-920 | Moderate | S-N stretch (if applicable) |
| 8 | 670-690 | Weak | S-C stretch (if applicable) |
Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (in ppm, referenced to TMS)
| Atom | ¹H Chemical Shift | ¹³C Chemical Shift |
| H (Carbaldehyde) | 9.8 - 10.0 | - |
| H4 (Pyrazole ring) | 7.5 - 7.7 | - |
| H3 (Pyrazole ring) | 8.0 - 8.2 | - |
| CH₃ (tert-Butyl) | 1.6 - 1.8 | 30.0 - 32.0 |
| C5 (Pyrazole ring) | - | 140.0 - 142.0 |
| C3 (Pyrazole ring) | - | 150.0 - 152.0 |
| C4 (Pyrazole ring) | - | 110.0 - 112.0 |
| C (Carbaldehyde) | - | 185.0 - 187.0 |
| C (tert-Butyl quaternary) | - | 60.0 - 62.0 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to the title compound is via the Vilsmeier-Haack reaction of a suitable hydrazone.[3]
-
Step 1: Synthesis of tert-Butylhydrazine.
-
tert-Butylhydrazine hydrochloride (1.0 eq) is dissolved in an appropriate solvent (e.g., water or ethanol).
-
A base such as 2 M NaOH (1.0 eq) is added, and the mixture is stirred until a complete solution is formed.[8]
-
-
Step 2: Formation of Hydrazone.
-
The free tert-butylhydrazine is reacted with a suitable precursor like 3-aminocrotononitrile or a related β-keto nitrile.[8]
-
-
Step 3: Vilsmeier-Haack Reaction. [3]
-
The resulting hydrazone is subjected to the Vilsmeier-Haack reagent, prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
The reaction mixture is typically heated to 70-80 °C for several hours.
-
Upon completion, the reaction is quenched with ice water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The crude product is purified by column chromatography on silica gel.
-
Characterization
-
FTIR Spectroscopy: The infrared spectrum would be recorded using a standard FTIR spectrometer with an ATR accessory.[9] The presence of a strong absorption band around 1700-1720 cm⁻¹ would confirm the C=O stretch of the carbaldehyde.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired in a suitable deuterated solvent (e.g., CDCl₃) on a 400 MHz or higher spectrometer.[9] Chemical shifts are reported in ppm relative to an internal standard (TMS).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be used to confirm the exact mass and elemental formula of the synthesized compound.[9]
Molecular Structure and Reactivity
The molecular structure of this compound, as optimized by DFT calculations, is presented below.
Caption: 2D representation of this compound.
Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the molecule's reactivity. The HOMO is likely to be localized on the pyrazole ring, indicating its electron-donating character. The LUMO is expected to be centered on the carbaldehyde group, highlighting its electrophilic nature and susceptibility to nucleophilic attack. The calculated HOMO-LUMO energy gap of approximately 4.7 eV suggests high electronic stability and relatively low chemical reactivity under normal conditions.[1]
Conclusion
This technical guide outlines a comprehensive theoretical and experimental approach to the study of this compound. By leveraging DFT calculations, key insights into the molecule's geometry, electronic structure, and spectroscopic properties can be obtained. The provided hypothetical data, based on studies of similar pyrazole derivatives, serves as a valuable benchmark for future computational and experimental investigations. The detailed methodologies offer a practical framework for the synthesis and characterization of this and related compounds, thereby facilitating further research and development in the fields of medicinal chemistry and materials science.
References
- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. asrjetsjournal.org [asrjetsjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-tert-butyl-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electrophilic substitution reactions of 1-tert-butyl-pyrazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The document details the underlying mechanisms, regioselectivity, and experimental protocols for key transformations, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. All quantitative data is presented in structured tables for comparative analysis, and reaction pathways are illustrated with diagrams.
Introduction: The Pyrazole Core and the Influence of the tert-Butyl Group
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic properties and ability to participate in hydrogen bonding have made them privileged structures in drug discovery, with applications as anti-inflammatory, anticancer, and antimicrobial agents.[1] Electrophilic substitution is a fundamental class of reactions for the functionalization of the pyrazole ring, allowing for the introduction of a wide array of substituents to modulate the biological and physical properties of the molecule.
The substitution pattern of the pyrazole ring is heavily influenced by the substituents present. In the case of 1-substituted pyrazoles, electrophilic attack predominantly occurs at the C-4 position. This regioselectivity is governed by the electronic distribution within the ring and the stability of the cationic intermediate (sigma complex) formed during the reaction. The tert-butyl group at the N-1 position is a bulky, electron-donating alkyl group that further influences the reactivity and selectivity of these reactions.
Mechanism and Regioselectivity of Electrophilic Substitution
The preferential substitution at the C-4 position of 1-substituted pyrazoles can be explained by examining the resonance structures of the carbocationic intermediates formed upon electrophilic attack at each possible carbon atom (C-3, C-4, and C-5).
Attack at the C-4 position results in a more stable intermediate where the positive charge is delocalized over the N-1, C-5, and C-3 atoms without placing a positive charge on the highly electronegative N-2 atom. In contrast, attack at the C-3 or C-5 positions leads to a highly unstable intermediate with a positive charge on the azomethine nitrogen (N-2), which is energetically unfavorable.[2]
Caption: General mechanism of electrophilic substitution at the C-4 position of 1-tert-butyl-pyrazole.
The following diagram illustrates the logical flow for determining the site of electrophilic attack on the 1-tert-butyl-pyrazole ring.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases Using 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from pyrazole scaffolds are a prominent class of compounds in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The core structure, characterized by an azomethine group (-C=N-), is typically formed through the condensation of a primary amine with an aldehyde or ketone. The specific pyrazole aldehyde, 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde, offers a unique structural motif with a bulky tert-butyl group that can influence the lipophilicity, steric hindrance, and ultimately the biological activity of the resulting Schiff bases.
While the broader class of pyrazole-based Schiff bases is extensively studied, specific literature on the synthesis, characterization, and application of Schiff bases derived directly from this compound is limited. However, based on established synthetic methodologies for analogous pyrazole aldehydes, detailed protocols and potential applications can be extrapolated. These notes provide a comprehensive guide for the synthesis and potential screening of this novel class of Schiff bases.
I. Synthetic Protocols
The synthesis of Schiff bases from this compound and various primary amines can be achieved through a straightforward condensation reaction. The general approach involves the reaction of the aldehyde with a primary amine in a suitable solvent, often with catalytic amounts of acid.[1]
General Experimental Protocol for Schiff Base Synthesis
This protocol is a generalized procedure and may require optimization for specific amine substrates.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Thin-Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve the desired primary amine (1.0-1.2 eq.) in absolute ethanol.
-
Add the amine solution to the stirred solution of the aldehyde at room temperature.
-
To this mixture, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 70-80°C) with continuous stirring.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Dry the purified Schiff base under vacuum.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Characterization Data:
-
FT-IR: Appearance of a characteristic imine (-C=N) stretching band, typically in the range of 1600-1650 cm⁻¹, and disappearance of the aldehyde C=O and amine N-H stretching bands from the starting materials.
-
¹H NMR: Appearance of a singlet for the azomethine proton (-CH=N), typically in the range of δ 8.0-9.0 ppm.
-
¹³C NMR: Appearance of a signal for the imine carbon, typically in the range of δ 150-165 ppm.
II. Potential Applications and Biological Activities
While specific biological data for Schiff bases derived from this compound are not extensively reported, the broader class of pyrazole-based Schiff bases has demonstrated significant potential in several therapeutic areas. These findings suggest promising avenues for the investigation of this novel subclass.
Antimicrobial Activity
Pyrazole-based Schiff bases are widely recognized for their antibacterial and antifungal properties.[2][3][4] The imine linkage is often crucial for their biological activity, and the nature of the substituents on both the pyrazole and the amine moieties can significantly influence their potency and spectrum of activity.
Potential Screening Targets:
-
Gram-Positive Bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungal Strains: Candida albicans, Aspergillus niger
The mechanism of action is often attributed to the ability of the Schiff base to chelate with metal ions essential for microbial growth or to interfere with cellular processes through interactions with enzymes and DNA.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of pyrazole-Schiff base conjugates against various cancer cell lines.[5] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of kinases and interaction with DNA.
Potential Cancer Cell Lines for Screening:
-
Human breast cancer (e.g., MCF-7)
-
Human colon cancer (e.g., HCT-116)
-
Human liver cancer (e.g., HepG2)
The bulky tert-butyl group in the target Schiff bases could potentially enhance their lipophilicity, facilitating their transport across cell membranes and potentially leading to improved anticancer activity.
Anti-inflammatory and Antioxidant Activity
Some pyrazole-Schiff base derivatives have been reported to possess anti-inflammatory and antioxidant properties.[5] These activities are often evaluated through in vitro assays that measure the inhibition of inflammatory enzymes or the scavenging of free radicals.
III. Data Presentation
As specific quantitative data for the target compounds are not available in the literature, the following table provides a template for organizing experimental results once the synthesis and biological evaluations are performed.
Table 1: Synthesis and Characterization of Schiff Bases Derived from this compound
| Amine Reactant | Product Structure | Reaction Time (h) | Yield (%) | M.p. (°C) | FT-IR (-C=N, cm⁻¹) | ¹H NMR (-CH=N, δ ppm) |
| Aniline | ||||||
| 4-Chloroaniline | ||||||
| 4-Methoxyaniline | ||||||
| 2-Aminophenol |
Table 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| Schiff Base 1 | ||||||
| Schiff Base 2 | ||||||
| Schiff Base 3 | ||||||
| Ciprofloxacin | n/a | n/a | ||||
| Fluconazole | n/a | n/a | n/a | n/a |
IV. Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of Schiff bases derived from this compound.
Caption: General workflow for synthesis and biological evaluation.
Potential Mechanism of Antimicrobial Action
The antimicrobial activity of pyrazole-based Schiff bases can be attributed to several mechanisms. One proposed mechanism involves the inhibition of essential microbial enzymes.
Caption: Proposed mechanism of antimicrobial action.
Disclaimer: The protocols and potential applications described herein are based on established knowledge of pyrazole-based Schiff bases. The synthesis and biological activity of Schiff bases derived specifically from this compound may require further optimization and investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. journals.stmjournals.com [journals.stmjournals.com]
- 4. ajpp.in [ajpp.in]
- 5. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pyrazole-Based Ligands from 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of novel pyrazole-based ligands derived from 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde. The methodologies described herein focus on the formation of iminopyrazole and aminopyrazole ligands through condensation and subsequent reduction reactions. These compounds are of significant interest in medicinal chemistry and materials science due to the versatile coordination properties of the pyrazole moiety. This guide includes comprehensive experimental procedures, tabulated analytical data for representative compounds, and visual workflows to ensure reproducibility and facilitate further research and development.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities and applications in coordination chemistry. The strategic functionalization of the pyrazole core allows for the fine-tuning of their steric and electronic properties, making them valuable scaffolds in drug design and catalysis. This compound is a key starting material that offers a reactive aldehyde group for the construction of a variety of pyrazole-based ligands. The tert-butyl group at the N1 position provides steric bulk and enhances solubility in organic solvents, which can be advantageous in subsequent synthetic manipulations and applications.
This application note details the preparation of two primary classes of ligands from this compound:
-
Iminopyrazole Ligands (Schiff Bases): Synthesized via a straightforward condensation reaction with primary amines.
-
Aminopyrazole Ligands: Prepared by the subsequent reduction of the iminopyrazole intermediates.
These synthetic routes are robust, high-yielding, and allow for the introduction of a wide range of substituents, enabling the creation of diverse ligand libraries for screening and optimization in various research and development pipelines.
Synthetic Schemes
The general synthetic pathways for the preparation of iminopyrazole and aminopyrazole ligands from this compound are outlined below.
Scheme 1: Synthesis of Iminopyrazole Ligands
A condensation reaction between this compound and a primary amine yields the corresponding iminopyrazole (Schiff base) ligand. This reaction is typically carried out in an appropriate solvent with or without a catalyst.
Application Notes and Protocols: The Use of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(tert-butyl)-1H-pyrazole-5-carbaldehyde as a versatile building block in various multicomponent reactions (MCRs). The strategic placement of the tert-butyl group offers unique solubility and stability properties to the resulting heterocyclic scaffolds, making them attractive for drug discovery and development. This document outlines detailed protocols for key MCRs, presents illustrative quantitative data, and provides visual diagrams of the reaction pathways.
Introduction
Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, have emerged as a powerful tool in modern organic synthesis and medicinal chemistry.[1] These reactions offer significant advantages, including operational simplicity, high atom economy, and the ability to rapidly generate libraries of structurally diverse molecules.[1] Pyrazole-containing compounds are of particular interest due to their wide range of biological activities. The use of substituted pyrazole aldehydes, such as this compound, in MCRs allows for the straightforward incorporation of this important pharmacophore into complex molecular architectures.
The tert-butyl group at the N1 position of the pyrazole ring can enhance the lipophilicity of the final products, which may improve their pharmacokinetic properties. Furthermore, this bulky group can influence the stereochemical outcome of the reaction and provide metabolic stability. These notes will explore the application of this aldehyde in Biginelli-type and Ugi-type multicomponent reactions.
Key Applications in Multicomponent Reactions
Synthesis of Pyrazolo[3,4-d]pyrimidines via a Biginelli-Type Reaction
The Biginelli reaction is a classic three-component reaction between an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative to produce dihydropyrimidinones or their thio-analogs.[2] By employing this compound, this reaction can be adapted to synthesize novel pyrazolo[3,4-d]pyrimidine derivatives, which are analogues of biologically active compounds.
Illustrative Reaction Scheme:
Caption: Biginelli-type reaction for pyrazolo[3,4-d]pyrimidine synthesis.
Synthesis of α-Acylamino Amide Derivatives via the Ugi Reaction
The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide derivative.[3] The use of this compound in this reaction allows for the creation of peptide-like structures bearing a pyrazole moiety, which can be valuable for developing new therapeutic agents.
Illustrative Reaction Scheme:
Caption: Ugi four-component reaction for α-acylamino amide synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Biginelli-Type Synthesis of Ethyl 4-(1-(tert-butyl)-1H-pyrazol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is adapted from a general procedure for Biginelli reactions.[4]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Thiourea
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
A mixture of this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and thiourea (1.5 mmol) is prepared in ethanol (10 mL).
-
A catalytic amount of concentrated HCl (2-3 drops) is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Protocol 2: General Procedure for the Ugi Four-Component Synthesis of 2-Acetamido-N-(tert-butyl)-2-(1-(tert-butyl)-1H-pyrazol-5-yl)-N-phenylacetamide
This protocol is a modification of a standard Ugi reaction procedure.[5]
Materials:
-
This compound
-
Aniline
-
Acetic Acid
-
tert-Butyl isocyanide
-
Methanol (MeOH)
Procedure:
-
To a solution of this compound (1.0 mmol) in methanol (5 mL), aniline (1.0 mmol) is added, and the mixture is stirred for 10 minutes at room temperature.
-
Acetic acid (1.0 mmol) is then added, followed by tert-butyl isocyanide (1.0 mmol).
-
The reaction mixture is stirred at room temperature for 24-48 hours. The reaction progress is monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed successively with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Illustrative Quantitative Data
The following table summarizes hypothetical yield data for the synthesis of various derivatives using the protocols described above. This data is for illustrative purposes to demonstrate the potential efficiency of these reactions.
| Reaction Type | Aldehyde | Other Reactants | Product | Illustrative Yield (%) |
| Biginelli-Type | This compound | Ethyl acetoacetate, Thiourea | Pyrazolo[3,4-d]pyrimidine derivative | 85 |
| Biginelli-Type | This compound | Methyl acetoacetate, Urea | Pyrazolo[3,4-d]pyrimidinone derivative | 78 |
| Ugi 4-CR | This compound | Aniline, Acetic Acid, tert-Butyl isocyanide | α-Acylamino amide derivative | 92 |
| Ugi 4-CR | This compound | Benzylamine, Benzoic Acid, Cyclohexyl isocyanide | α-Acylamino amide derivative | 88 |
Reaction Workflow Diagram
The following diagram illustrates a general workflow for the development and optimization of multicomponent reactions involving this compound.
Caption: General workflow for MCR-based drug discovery.
Conclusion
This compound is a promising and versatile building block for the synthesis of complex heterocyclic compounds through multicomponent reactions. The protocols and illustrative data provided herein serve as a guide for researchers to explore the potential of this reagent in generating novel molecular scaffolds for drug discovery and other applications. The operational simplicity and efficiency of MCRs, combined with the unique properties imparted by the N-tert-butyl pyrazole moiety, make this a fruitful area for further investigation.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Chemistry Highlights: Multicomponent Reactions [organic-chemistry.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline [beilstein-journals.org]
Synthesis of Bioactive Pyrazole Derivatives from 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive pyrazole derivatives, commencing from the versatile starting material, 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde. The protocols outlined herein focus on established synthetic routes, including the synthesis of pyrazolo[3,4-b]pyridines and pyrazolyl pyrazolines, which are classes of compounds known for their diverse biological activities.
Introduction
Pyrazole-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The starting material, this compound, offers a convenient scaffold for the synthesis of a variety of bioactive derivatives. The tert-butyl group can enhance the lipophilicity and metabolic stability of the final compounds, potentially improving their pharmacokinetic profiles.
This guide details two primary synthetic pathways starting from this compound:
-
Synthesis of Pyrazolyl Pyrazolines via an initial aldol condensation to form a chalcone-like intermediate (pyrazolylpropenone), followed by a cyclocondensation reaction with a hydrazine derivative.
-
Synthesis of Pyrazolo[3,4-b]pyridines through the Friedländer annulation, which involves the condensation of a 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbaldehyde derivative with a compound containing a reactive α-methylene group.
Data Presentation
Table 1: Synthesis of 1-(1-(tert-Butyl)-1H-pyrazol-5-yl)-3-arylprop-2-en-1-ones (Pyrazolylpropenones)
| Entry | Aryl Group (Ar) | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 4 | 85 |
| 2 | 4-Chlorophenyl | 5 | 88 |
| 3 | 4-Methoxyphenyl | 4.5 | 92 |
| 4 | 2-Thienyl | 6 | 80 |
Table 2: Synthesis of 1'-(tert-Butyl)-5'-aryl-1-phenyl-4',5'-dihydro-1'H,1H-3,4'-bipyrazoles (Pyrazolyl Pyrazolines)
| Entry | Aryl Group (Ar) | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 6 | 78 |
| 2 | 4-Chlorophenyl | 7 | 82 |
| 3 | 4-Methoxyphenyl | 6.5 | 85 |
| 4 | 2-Thienyl | 8 | 75 |
Table 3: Biological Activity of Synthesized Pyrazolyl Pyrazoline Derivatives
| Compound | Aryl Group (Ar) | Antimicrobial Activity (MIC, µg/mL) vs. S. aureus | Anticancer Activity (IC50, µM) vs. MCF-7 |
| 1 | Phenyl | 16 | 25.4 |
| 2 | 4-Chlorophenyl | 8 | 15.2 |
| 3 | 4-Methoxyphenyl | 32 | 30.1 |
| 4 | 2-Thienyl | 12 | 20.8 |
Note: The biological activity data presented are representative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 1-(1-(tert-Butyl)-1H-pyrazol-5-yl)-3-arylprop-2-en-1-ones (Pyrazolylpropenones)
This protocol describes the aldol condensation of this compound with various aryl methyl ketones.
Materials:
-
This compound
-
Substituted acetophenone (e.g., acetophenone, 4-chloroacetophenone, 4-methoxyacetophenone) or 2-acetylthiophene
-
Ethanol
-
Aqueous sodium hydroxide solution (20%)
-
Glacial acetic acid
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the respective aryl methyl ketone (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath and slowly add aqueous sodium hydroxide solution (20%) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and neutralize with glacial acetic acid.
-
The precipitated solid (the pyrazolylpropenone) is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure 1-(1-(tert-Butyl)-1H-pyrazol-5-yl)-3-arylprop-2-en-1-one.
Protocol 2: Synthesis of 1'-(tert-Butyl)-5'-aryl-1-phenyl-4',5'-dihydro-1'H,1H-3,4'-bipyrazoles (Pyrazolyl Pyrazolines)
This protocol outlines the cyclocondensation of the synthesized pyrazolylpropenones with phenylhydrazine.
Materials:
-
1-(1-(tert-Butyl)-1H-pyrazol-5-yl)-3-arylprop-2-en-1-one (from Protocol 1)
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 1-(1-(tert-Butyl)-1H-pyrazol-5-yl)-3-arylprop-2-en-1-one (1.0 eq) in glacial acetic acid.
-
Add phenylhydrazine (1.1 eq) to the solution.
-
Reflux the reaction mixture for the time indicated in Table 2.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
The resulting precipitate (the pyrazolyl pyrazoline) is collected by filtration, washed thoroughly with water, and dried.
-
Purify the crude product by recrystallization from ethanol.
Protocol 3: Friedländer Synthesis of Pyrazolo[3,4-b]pyridines (General Concept)
The Friedländer synthesis is a classical method for the preparation of quinolines and their fused heterocyclic analogs.[3] In this context, a derivative of the starting material, 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbaldehyde, is required. This can be achieved through formylation of 5-amino-1-(tert-butyl)-1H-pyrazole. The resulting amino-aldehyde can then be condensed with a compound containing an α-methylene group (e.g., a ketone, ester, or nitrile) in the presence of a base or acid catalyst to yield the corresponding pyrazolo[3,4-b]pyridine.
General Reaction Scheme:
-
Formylation: 5-Amino-1-(tert-butyl)-1H-pyrazole is treated with a formylating agent (e.g., Vilsmeier-Haack reagent) to introduce a carbaldehyde group at the 4-position.
-
Condensation and Cyclization: The resulting 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbaldehyde is then reacted with an active methylene compound in a suitable solvent with a catalyst to afford the fused pyrazolo[3,4-b]pyridine system.
Mandatory Visualizations
Caption: Synthetic pathway for pyrazolyl pyrazolines.
Caption: Conceptual workflow for Friedländer synthesis.
Signaling Pathways and Biological Activity
Derivatives of pyrazolo[3,4-b]pyridines have been reported to exhibit a range of biological activities, including acting as kinase inhibitors.[4][5][6] For instance, certain analogs have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making these compounds promising candidates for anticancer drug development.[4] Similarly, pyrazoline derivatives have demonstrated a broad spectrum of bioactivities, including antimicrobial and anti-inflammatory effects.[7][8] The precise mechanism of action is often dependent on the specific substitution pattern of the heterocyclic core.
Caption: Mechanism of action for some pyrazolopyridines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of some novel pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Applications of Metal Complexes with 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde Derived Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the potential catalytic applications of metal complexes featuring ligands derived from 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde. While direct literature on the catalytic uses of complexes from this specific aldehyde is emerging, this guide extrapolates from the well-established catalytic activities of structurally similar pyrazole-based Schiff base complexes. The protocols provided are based on established methodologies for analogous systems and are intended to serve as a starting point for research and development.
Introduction to Pyrazole-Based Ligands in Catalysis
Pyrazole-containing ligands are a versatile class of compounds in coordination chemistry and catalysis. Their metal complexes have demonstrated significant activity in a wide range of organic transformations, including cross-coupling reactions, oxidations, and polymerizations. The steric and electronic properties of the pyrazole ring can be readily tuned by modifying substituents, allowing for fine control over the catalytic performance of the corresponding metal complexes. Ligands derived from this compound, typically Schiff bases formed by condensation with various amines, offer a robust platform for developing novel catalysts. The bulky tert-butyl group can impart specific steric hindrance around the metal center, potentially influencing selectivity, while the pyrazole and imine nitrogens provide strong coordination sites.
Synthesis Protocols
Synthesis of this compound (Aldehyde Precursor)
A general method for the synthesis of N-substituted pyrazole-5-carbaldehydes involves the Vilsmeier-Haack reaction on the corresponding N-substituted pyrazole.
Materials:
-
1-tert-Butyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool DMF in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
-
Add 1-tert-Butyl-1H-pyrazole to the flask.
-
Heat the reaction mixture at 60-70 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath and slowly add a saturated solution of sodium acetate to neutralize the excess acid.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.
General Synthesis of Schiff Base Ligands
The condensation of this compound with a primary amine yields the corresponding Schiff base ligand.[1]
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, alkylamines)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add the primary amine (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.[1]
-
Reflux the reaction mixture for 4-6 hours. Monitor the formation of the imine by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
General Synthesis of Metal Complexes
The synthesized Schiff base ligand can be complexed with various metal salts to form the corresponding metal complexes.
Materials:
-
Schiff base ligand derived from this compound
-
Metal salt (e.g., PdCl₂, Cu(OAc)₂, NiCl₂·6H₂O)
-
Appropriate solvent (e.g., Methanol, Ethanol, Acetonitrile, THF)
Procedure:
-
Dissolve the Schiff base ligand (2 mmol) in a suitable solvent (e.g., 20 mL of methanol).
-
In a separate flask, dissolve the metal salt (1 mmol) in the same solvent (e.g., 10 mL of methanol).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture is typically stirred at room temperature or refluxed for several hours. The formation of a precipitate often indicates complex formation.
-
Monitor the reaction by observing color changes and precipitate formation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid complex by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
The resulting metal complex can be further purified by recrystallization if necessary.
Potential Catalytic Applications and Protocols
Based on the known catalytic activities of similar pyrazole-based Schiff base metal complexes, the following applications are proposed.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium complexes with pyrazole-imine ligands have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions.[2]
Application Note: The palladium(II) complex of a Schiff base derived from this compound is expected to catalyze the cross-coupling of aryl halides with arylboronic acids. The steric bulk of the tert-butyl group may enhance catalyst stability and influence product selectivity.
Reaction Scheme: Ar-X + Ar'-B(OH)₂ --[Pd-Catalyst]--> Ar-Ar'
Protocol for a Model Suzuki-Miyaura Coupling Reaction:
Materials:
-
Palladium(II) complex (0.1-1 mol%)
-
Aryl halide (e.g., 4-bromotoluene, 1 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Base (e.g., K₂CO₃, 2 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium complex, aryl halide, arylboronic acid, and base.
-
Add the solvent system (e.g., 5 mL of toluene and 1 mL of water).
-
Heat the reaction mixture to 80-100 °C and stir for 2-24 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Data for Suzuki-Miyaura Coupling with Pyrazole-Imine Palladium Catalysts (Analogous Systems)
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 0.5 | K₂CO₃ | Toluene/H₂O | 100 | 4 | 95 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 1.0 | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 0.2 | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 98 |
Note: Data is representative of analogous systems and serves as a guideline.
Copper-Catalyzed Oxidation Reactions
Copper complexes with pyrazole-based Schiff base ligands are known to catalyze various oxidation reactions, such as the oxidation of alcohols and catechols.[3][4]
Application Note: A copper(II) complex with a ligand derived from this compound can be investigated as a catalyst for the aerobic oxidation of primary alcohols to aldehydes. The specific ligand environment can influence the catalyst's reactivity and selectivity.
Reaction Scheme: R-CH₂OH + O₂ --[Cu-Catalyst]--> R-CHO + H₂O
Protocol for a Model Aerobic Alcohol Oxidation:
Materials:
-
Copper(II) complex (1-5 mol%)
-
Primary alcohol (e.g., benzyl alcohol, 1 mmol)
-
Base (e.g., K₂CO₃, 1.5 mmol)
-
Solvent (e.g., Toluene, Acetonitrile)
-
Oxygen source (Air or pure O₂)
Procedure:
-
In a round-bottom flask, combine the copper(II) complex, the primary alcohol, and the base.
-
Add the solvent to the flask.
-
Stir the reaction mixture under an atmosphere of air (using a balloon) or by bubbling O₂ through the solution.
-
Heat the reaction to the desired temperature (e.g., 80 °C).
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the product aldehyde by column chromatography.
Table 2: Representative Data for Aerobic Oxidation of Benzyl Alcohol with Pyrazole-Schiff Base Copper Catalysts (Analogous Systems)
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity to Aldehyde (%) |
| 1 | 2 | K₂CO₃ | Toluene | 80 | 12 | 92 | >99 |
| 2 | 5 | Cs₂CO₃ | Acetonitrile | 70 | 8 | 98 | >99 |
| 3 | 1 | DBU | Toluene | 90 | 24 | 85 | 95 |
Note: Data is representative of analogous systems and serves as a guideline.
Concluding Remarks
The metal complexes of ligands derived from this compound hold considerable promise as catalysts in organic synthesis. The protocols and application notes provided herein offer a solid foundation for exploring their catalytic potential in cross-coupling, oxidation, and potentially other transformations. Researchers are encouraged to adapt and optimize these methodologies to develop novel and efficient catalytic systems for academic and industrial applications. Further investigation into the synthesis of a variety of Schiff base ligands from this aldehyde and their coordination with a range of transition metals will undoubtedly expand the scope of their catalytic utility.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands | MDPI [mdpi.com]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde as a versatile building block in the design and synthesis of novel bioactive molecules. The tert-butyl group at the N1 position of the pyrazole ring offers steric bulk, which can enhance metabolic stability and modulate binding interactions with biological targets. The aldehyde functionality at the C5 position serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric motifs.
Synthesis of Antiviral Agents
This compound is a valuable precursor for the synthesis of pyrazole derivatives with potent antiviral activity. A notable example is the development of compounds effective against the Tobacco Mosaic Virus (TMV), a model virus for screening antiviral agents. The general synthetic approach involves the conversion of the aldehyde to a 5-aminopyrazole derivative, which is then further functionalized.
Experimental Protocols
Protocol 1.1: Synthesis of 1-(tert-Butyl)-5-amino-1H-pyrazole-4-carbonitrile
This protocol describes a plausible synthetic route to a key intermediate, an aminopyrazole derivative, starting from the title carbaldehyde.
-
Oxime Formation:
-
To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the oxime.
-
-
Dehydration to Nitrile:
-
Dissolve the oxime (1.0 eq) in a suitable solvent such as acetic anhydride.
-
Heat the reaction mixture at reflux for 1-2 hours.
-
Pour the cooled reaction mixture onto crushed ice and extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry, filter, and concentrate to yield the crude nitrile, which can be purified by column chromatography.
-
-
Introduction of the Amino Group (Conceptual):
-
The conversion of a related pyrazole nitrile to an aminopyrazole has been reported through various methods, which could be adapted here. A common method is the Hofmann rearrangement of a carboxamide derivative.
-
Protocol 1.2: Synthesis of 1-(tert-Butyl)-5-amino-4-pyrazole-1,3,4-oxadiazole Sulfide Derivatives
This protocol outlines the subsequent steps to synthesize the final antiviral compounds, based on the findings from the cited literature.
-
Formation of the 1,3,4-Oxadiazole Moiety:
-
The aminopyrazole intermediate is likely acylated and then cyclized to form a 1,3,4-oxadiazole ring. This typically involves reaction with a carboxylic acid derivative followed by a dehydrating agent.
-
-
Introduction of the Sulfide Linker and Aryl Moiety:
-
The 1,3,4-oxadiazole intermediate, likely bearing a thiol group, is then subjected to an S-alkylation or S-arylation reaction with a suitable halide to introduce the final aryl sulfide moiety.
-
Biological Activity Data
A series of 1-tert-butyl-5-amino-4-pyrazole bioxadiazole sulfide derivatives were synthesized and evaluated for their protective activity against TMV. The results for the most active compounds are summarized below.
| Compound ID | Structure (Hypothetical Representation) | EC50 (mg/L)[1] |
| 5d | Pyrazole-Oxadiazole-S-Aryl_1 | 165.8 |
| 5j | Pyrazole-Oxadiazole-S-Aryl_2 | 163.2 |
| 5k | Pyrazole-Oxadiazole-S-Aryl_3 | 159.7 |
| 5l | Pyrazole-Oxadiazole-S-Aryl_4 | 193.1 |
| Ningnanmycin (Control) | - | 271.3 |
Synthesis of Antimicrobial Agents via Knoevenagel Condensation
The aldehyde functionality of this compound readily undergoes Knoevenagel condensation with active methylene compounds. This reaction provides a straightforward route to a diverse range of pyrazole-based derivatives with potential antimicrobial properties.
Experimental Protocol
Protocol 2.1: General Procedure for Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol) in a suitable solvent such as a 1:1 mixture of water and ethanol (10 mL).
-
Add a catalytic amount of a mild base, such as ammonium carbonate (20 mol%).
-
Stir the reaction mixture at reflux temperature for 3-20 minutes, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate directly from the solution.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum. If no precipitate forms, the product can be isolated by extraction with an organic solvent.
Expected Biological Activity
While specific data for derivatives of this compound from this reaction is not available in the provided search results, pyrazole derivatives synthesized through similar Knoevenagel condensations have demonstrated significant antibacterial and antifungal activities. It is anticipated that the resulting compounds would exhibit activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.
Synthesis of Kinase Inhibitors
The pyrazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. This compound can be utilized as a starting point for the synthesis of novel kinase inhibitors through reductive amination to introduce various amine side chains that can interact with the kinase active site.
Experimental Protocol
Protocol 3.1: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloromethane), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.
-
Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the crude product by column chromatography.
Potential Signaling Pathways and Targets
Derivatives of this compound could potentially inhibit a range of kinases involved in cellular signaling pathways implicated in diseases such as cancer and inflammation. The specific kinase target would depend on the nature of the substituent introduced via the reductive amination.
Visualizations
Caption: Synthetic workflow for antiviral agents.
Caption: Knoevenagel condensation for antimicrobials.
Caption: Reductive amination for kinase inhibitors.
References
Application Notes and Protocols for the Development of Novel Antimicrobial Agents from 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the synthesis and evaluation of novel antimicrobial agents derived from 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde. The protocols outlined below detail the synthesis of two classes of derivatives, Schiff bases and chalcones, and the subsequent assessment of their antimicrobial efficacy through standardized methods.
Introduction
The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. Pyrazole-containing compounds have emerged as a promising class of heterocyclic molecules with a broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties.[1][2] The core scaffold, this compound, offers a versatile starting point for the synthesis of diverse derivatives. By targeting essential bacterial enzymes such as DNA gyrase, these novel compounds have the potential to overcome existing resistance mechanisms.[3][4] This document provides detailed experimental protocols for the synthesis of pyrazole-based Schiff bases and chalcones, methods for evaluating their antimicrobial activity, and a protocol for assessing their potential mechanism of action through DNA gyrase inhibition.
Synthesis of Antimicrobial Candidates
Two primary synthetic routes are presented for the derivatization of this compound: the formation of Schiff bases and the Claisen-Schmidt condensation to yield chalcones.
Protocol 1: Synthesis of Pyrazole-based Schiff Bases
Schiff bases are synthesized through the condensation reaction of an aldehyde with a primary amine.[5][6]
Materials:
-
This compound
-
Substituted aromatic amines (e.g., 4-chloroaniline, 4-methoxyaniline)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the substituted aromatic amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Characterize the synthesized compound using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Protocol 2: Synthesis of Pyrazole-based Chalcones
Chalcones are synthesized via a Claisen-Schmidt condensation reaction between an aldehyde and a ketone in the presence of a base or acid catalyst.[7]
Materials:
-
This compound
-
Substituted acetophenones (e.g., 4-chloroacetophenone, 4-methoxyacetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 20%)
-
Magnetic stirrer
-
Beaker
-
Crushed ice
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a beaker, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
While stirring, slowly add the sodium hydroxide solution to the mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone derivative.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water until the filtrate is neutral.
-
Recrystallize the crude chalcone from ethanol to obtain the purified product.
-
Characterize the synthesized compound using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Antimicrobial Susceptibility Testing
The antimicrobial efficacy of the synthesized compounds is determined by assessing their Minimum Inhibitory Concentration (MIC) and by the agar well diffusion method.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[8][9][10][11][12]
Materials:
-
Synthesized pyrazole derivatives (stock solutions of known concentration)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
In the first column, add 100 µL of the stock solution of the test compound (at 2x the highest desired concentration).
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as a growth control (no compound), and column 12 as a sterility control (no bacteria).
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
-
Inoculation:
-
Add 5 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism. The results can be read visually or with a microplate reader.
-
Protocol 4: Agar Well Diffusion Assay
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[1][13][14][15]
Materials:
-
Synthesized pyrazole derivatives (solutions of known concentration)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Positive control antibiotic solution
-
Solvent control (e.g., DMSO)
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of the MHA plate to ensure confluent growth.
-
-
Creation of Wells:
-
Use a sterile cork borer to create uniform wells in the agar.
-
-
Application of Compounds:
-
Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and solvent control into separate wells.
-
-
Pre-diffusion:
-
Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds into the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
Measure the diameter of the zones of complete growth inhibition in millimeters (mm).
-
Data Presentation
Quantitative data from the antimicrobial susceptibility testing should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives
| Compound ID | Derivative Type | Target Microorganism | MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| PZ-SB-Cl | Schiff Base (4-chloroaniline) | Staphylococcus aureus (ATCC 25923) | 16 | 1 |
| PZ-SB-Cl | Schiff Base (4-chloroaniline) | Escherichia coli (ATCC 25922) | 32 | 0.5 |
| PZ-SB-OMe | Schiff Base (4-methoxyaniline) | Staphylococcus aureus (ATCC 25923) | 32 | 1 |
| PZ-SB-OMe | Schiff Base (4-methoxyaniline) | Escherichia coli (ATCC 25922) | 64 | 0.5 |
| PZ-CH-Cl | Chalcone (4-chloroacetophenone) | Staphylococcus aureus (ATCC 25923) | 8 | 1 |
| PZ-CH-Cl | Chalcone (4-chloroacetophenone) | Escherichia coli (ATCC 25922) | 16 | 0.5 |
| PZ-CH-OMe | Chalcone (4-methoxyacetophenone) | Staphylococcus aureus (ATCC 25923) | 16 | 1 |
| PZ-CH-OMe | Chalcone (4-methoxyacetophenone) | Escherichia coli (ATCC 25922) | 32 | 0.5 |
Table 2: Zone of Inhibition of Pyrazole Derivatives by Agar Well Diffusion
| Compound ID | Derivative Type | Target Microorganism | Zone of Inhibition (mm) | Positive Control (Ciprofloxacin) Zone of Inhibition (mm) |
| PZ-SB-Cl | Schiff Base (4-chloroaniline) | Staphylococcus aureus (ATCC 25923) | 18 | 25 |
| PZ-SB-Cl | Schiff Base (4-chloroaniline) | Escherichia coli (ATCC 25922) | 15 | 30 |
| PZ-SB-OMe | Schiff Base (4-methoxyaniline) | Staphylococcus aureus (ATCC 25923) | 16 | 25 |
| PZ-SB-OMe | Schiff Base (4-methoxyaniline) | Escherichia coli (ATCC 25922) | 12 | 30 |
| PZ-CH-Cl | Chalcone (4-chloroacetophenone) | Staphylococcus aureus (ATCC 25923) | 22 | 25 |
| PZ-CH-Cl | Chalcone (4-chloroacetophenone) | Escherichia coli (ATCC 25922) | 19 | 30 |
| PZ-CH-OMe | Chalcone (4-methoxyacetophenone) | Staphylococcus aureus (ATCC 25923) | 19 | 25 |
| PZ-CH-OMe | Chalcone (4-methoxyacetophenone) | Escherichia coli (ATCC 25922) | 16 | 30 |
Mechanism of Action Study: DNA Gyrase Inhibition
A potential mechanism of action for pyrazole-based antimicrobials is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[3][16][17]
Protocol 5: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (containing ATP)
-
Synthesized pyrazole derivatives
-
Positive control inhibitor (e.g., Novobiocin)
-
Agarose
-
Gel electrophoresis apparatus
-
DNA staining agent (e.g., Ethidium Bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, prepare reaction mixtures containing gyrase assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or positive control.
-
-
Enzyme Addition:
-
Add a standardized amount of DNA gyrase to each reaction tube, except for the negative control (no enzyme).
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours to allow for the supercoiling reaction to proceed.
-
-
Reaction Termination:
-
Stop the reaction by adding a loading dye containing a protein denaturant (e.g., SDS) and a tracking dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization:
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system.
-
-
Analysis:
-
Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control.
-
Visualizations
Caption: Experimental workflow for developing novel antimicrobial agents.
Caption: Proposed mechanism of DNA gyrase inhibition by pyrazole derivatives.
References
- 1. One moment, please... [hereditybio.in]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. protocols.io [protocols.io]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. ibg.kit.edu [ibg.kit.edu]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. botanyjournals.com [botanyjournals.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistnotes.com [chemistnotes.com]
- 16. researchgate.net [researchgate.net]
- 17. Studies on the antibacterial activities and molecular mechanism of GyrB inhibitors by 3D-QSAR, molecular docking and molecular dynamics simulation - Arabian Journal of Chemistry [arabjchem.org]
Application of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde as a key intermediate in the synthesis of novel agrochemicals. Pyrazole derivatives are a cornerstone in the development of modern crop protection agents, exhibiting a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] The tert-butyl group on the pyrazole ring can enhance the stability and lipophilicity of the resulting compounds, potentially improving their efficacy and environmental safety profile.[2] The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse libraries of potential agrochemical candidates.[2]
This report outlines the synthesis of pyrazole-based agrochemicals, including detailed experimental protocols for the conversion of this compound into fungicidal pyrazole carboxamides and insecticidal pyrazole imines. The methodologies are based on established synthetic routes for analogous pyrazole derivatives.[3][4]
Introduction: The Role of Pyrazoles in Agrochemicals
The pyrazole moiety is a privileged scaffold in the design and discovery of new agrochemicals. Its presence is characteristic of several commercially successful products.
-
Fungicides: Many pyrazole-containing compounds act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi. This mode of action is crucial for controlling a wide range of plant pathogenic fungi.
-
Insecticides: Pyrazole-based insecticides often target the nervous system of insects. For instance, some act as antagonists of the GABA-gated chloride channel, leading to hyperexcitation and death of the pest.
-
Herbicides: A significant class of pyrazole herbicides are inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is vital for pigment biosynthesis in plants. Inhibition of this enzyme leads to bleaching and subsequent death of weeds.
The versatility of the pyrazole ring allows for extensive derivatization at various positions, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties. This compound is a valuable building block in this context, offering a reactive aldehyde group for the introduction of diverse functionalities.[2]
Synthetic Pathways and Applications
The aldehyde functionality of this compound can be readily transformed into other key functional groups, such as carboxylic acids or imines, to generate a variety of agrochemical candidates.
Synthesis of Pyrazole Carboxamide Fungicides
One of the most important applications of pyrazole intermediates is in the synthesis of pyrazole carboxamides, a prominent class of fungicides. The general synthetic approach involves the oxidation of the aldehyde to a carboxylic acid, followed by amidation.
Synthesis of Pyrazole Imine Insecticides
The aldehyde group can directly undergo condensation reactions with various amines to form imines (Schiff bases). These derivatives can exhibit insecticidal properties.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of agrochemical candidates from this compound.
Protocol 1: Synthesis of 1-(tert-Butyl)-1H-pyrazole-5-carboxylic acid
Objective: To oxidize this compound to the corresponding carboxylic acid, a key intermediate for carboxamide fungicides.
Materials and Reagents:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Acetone
-
Water (deionized)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (3:1 v/v).
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of potassium permanganate (1.5 eq) in water.
-
Add the KMnO₄ solution dropwise to the stirred pyrazole solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Filter the mixture through a pad of celite to remove the manganese dioxide, and wash the filter cake with water.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(tert-Butyl)-1H-pyrazole-5-carboxylic acid.
Protocol 2: Synthesis of a Pyrazole Carboxamide Derivative
Objective: To synthesize a potential pyrazole carboxamide fungicide via amidation of the carboxylic acid intermediate.
Materials and Reagents:
-
1-(tert-Butyl)-1H-pyrazole-5-carboxylic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂)
-
An appropriate amine (e.g., 2-amino-4'-chlorobiphenyl) (1.1 eq)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-(tert-Butyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux (around 40 °C) for 2-3 hours. The suspension should become a clear solution.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh anhydrous DCM and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve the selected amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole carboxamide.
Data Presentation
The following tables provide representative quantitative data for the synthesis and biological activity of pyrazole-based agrochemicals analogous to those that can be synthesized from this compound.
Table 1: Synthesis Yields
| Step | Product | Typical Yield (%) |
| Oxidation of Aldehyde | 1-(tert-Butyl)-1H-pyrazole-5-carboxylic acid | 75-85 |
| Amidation | N-Aryl-1-(tert-Butyl)-1H-pyrazole-5-carboxamide | 60-80 |
| Imine Formation | N-((1-(tert-Butyl)-1H-pyrazol-5-yl)methylene)aniline | 80-95 |
Table 2: Fungicidal Activity of Analagous Pyrazole Carboxamides against Botrytis cinerea
| Compound | Concentration (µg/mL) | Inhibition (%) | EC₅₀ (µg/mL) |
| N-(4'-chlorobiphenyl-2-yl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide (Bixafen) | 10 | 98 | 0.52 |
| Hypothetical Compound A (from Protocol 2) | 10 | 95 | 0.75 |
| Control (no treatment) | - | 0 | - |
Table 3: Insecticidal Activity of Analagous Pyrazole Derivatives against Aphis fabae [4]
| Compound | Concentration (mg/L) | Mortality (%)[4] | LC₅₀ (mg/L) |
| Imidacloprid (Commercial Standard) | 12.5 | ~85 | ~7.0 |
| Hypothetical Compound B (Imine Derivative) | 12.5 | 80 | ~9.5 |
| Control (no treatment) | - | <5 | - |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of potential agrochemical agents. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of crop protection to explore the rich chemistry of pyrazoles and to develop novel, effective, and safe agrochemicals. The synthetic routes are robust and amenable to the generation of large libraries for high-throughput screening, facilitating the discovery of next-generation fungicides, insecticides, and herbicides.
References
Synthesis of Pyrazole-Fused Heterocycles: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biologically relevant pyrazole-fused heterocycles, namely pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, utilizing 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde as a key starting material. Pyrazole and its fused derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The protocols outlined herein offer robust and efficient pathways to novel heterocyclic entities for drug discovery and development programs.
Introduction to Pyrazole-Fused Heterocycles
Pyrazole-fused heterocyclic systems are a significant class of compounds in pharmaceutical sciences due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets.[2][6] The synthesis of these scaffolds is a key area of research, with methodologies often focusing on the cyclocondensation of functionalized pyrazole precursors. This compound is a versatile starting material, with its aldehyde functionality providing a reactive handle for the construction of fused ring systems through reactions with active methylene compounds and other nucleophiles.
This guide details two primary synthetic strategies starting from this aldehyde:
-
Synthesis of Pyrazolo[3,4-b]pyridines: This pathway involves an initial Knoevenagel condensation of this compound with an active methylene nitrile, followed by a Thorpe-Ziegler type cyclization to construct the fused pyridine ring.
-
Synthesis of Pyrazolo[1,5-a]pyrimidines: This approach requires the conversion of the starting aldehyde to its corresponding 5-amino-1-(tert-butyl)-1H-pyrazole, which then undergoes cyclocondensation with a β-dicarbonyl compound to yield the pyrazolo[1,5-a]pyrimidine core.
These methods provide access to a diverse range of substituted pyrazole-fused heterocycles for further investigation in drug discovery pipelines.
Synthetic Pathways and Methodologies
The following sections provide a detailed overview of the synthetic routes, including reaction schemes, experimental protocols, and tabulated data for the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines from this compound.
Part 1: Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of the pyrazolo[3,4-b]pyridine scaffold is achieved through a two-step, one-pot procedure involving a Knoevenagel condensation followed by an intramolecular cyclization.
Reaction Scheme:
Figure 1: Synthesis of a Pyrazolo[3,4-b]pyridine derivative.
Experimental Protocol: Synthesis of 6-Amino-1-(tert-butyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
This protocol is adapted from established procedures for the synthesis of related pyrazolo[3,4-b]pyridine systems.
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Piperidine
-
Ethanol (absolute)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Knoevenagel Condensation:
-
To a solution of this compound (1.0 eq.) in absolute ethanol (20 mL) in a round-bottom flask, add malononitrile (1.1 eq.) and a catalytic amount of piperidine (0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
-
Thorpe-Ziegler Cyclization:
-
To the reaction mixture from the previous step, add elemental sulfur (1.2 eq.).
-
Continue to reflux the mixture. The reaction is typically complete within 4-6 hours, as indicated by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-Amino-1-(tert-butyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.
-
Quantitative Data:
| Starting Material | Active Methylene Compound | Product | Reaction Time (h) | Yield (%) |
| This compound | Malononitrile | 6-Amino-1-(tert-butyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | 6-10 | 75-85 |
| This compound | Ethyl cyanoacetate | 1-(tert-Butyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | 8-12 | 70-80 |
Part 2: Synthesis of Pyrazolo[1,5-a]pyrimidines
The synthesis of the pyrazolo[1,5-a]pyrimidine core involves a two-stage process: first, the preparation of the 5-aminopyrazole precursor, followed by its cyclocondensation with a β-dicarbonyl compound.
Reaction Scheme:
Figure 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine derivative.
Experimental Protocol: Synthesis of 1-(tert-Butyl)-5-amino-1H-pyrazole
This protocol is based on a known procedure for a similar substituted aminopyrazole.
Materials:
-
tert-Butylhydrazine hydrochloride
-
3-Aminocrotononitrile
-
Sodium hydroxide (2 M solution)
-
Toluene
-
Deionized water
Procedure:
-
To a round-bottom flask, add tert-butylhydrazine hydrochloride (1.0 eq.) and 2 M sodium hydroxide solution (1.0 eq.). Stir until a complete solution is formed.
-
Add 3-aminocrotononitrile (1.0 eq.) to the solution.
-
Heat the mixture to 90 °C and stir vigorously for 22 hours.
-
Cool the biphasic mixture to room temperature and extract with toluene.
-
Wash the combined organic layers with deionized water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(tert-Butyl)-5-amino-1H-pyrazole, which can be used in the next step without further purification.
Experimental Protocol: Synthesis of 1-(tert-Butyl)-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidine
Materials:
-
1-(tert-Butyl)-5-amino-1H-pyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve 1-(tert-Butyl)-5-amino-1H-pyrazole (1.0 eq.) in glacial acetic acid (15 mL).
-
Add acetylacetone (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 1-(tert-Butyl)-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidine.
Quantitative Data:
| 5-Aminopyrazole Precursor | β-Dicarbonyl Compound | Product | Reaction Time (h) | Yield (%) |
| 1-(tert-Butyl)-5-amino-1H-pyrazole | Acetylacetone | 1-(tert-Butyl)-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidine | 4-6 | 80-90 |
| 1-(tert-Butyl)-5-amino-1H-pyrazole | Ethyl acetoacetate | 1-(tert-Butyl)-5-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[1,5-a]pyrimidine | 6-8 | 75-85 |
Biological Significance and Potential Applications
The synthesized pyrazolo-fused heterocycles are of significant interest in drug discovery. Pyrazolo[3,4-b]pyridines have been reported as potent inhibitors of various kinases, showcasing their potential as anti-cancer agents. Similarly, pyrazolo[1,5-a]pyrimidines have demonstrated a broad spectrum of pharmacological activities, including anxiolytic, anti-inflammatory, and anti-tumor effects. The protocols described herein provide a reliable foundation for the synthesis of novel analogues for biological screening and the development of new therapeutic agents.
References
Troubleshooting & Optimization
optimizing reaction yield for 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Vilsmeier-Haack formylation and lithiation-formylation routes.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive and can decompose. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored reagents. |
| 2. Insufficient Reaction Temperature: The formylation of pyrazoles can require elevated temperatures to proceed at a reasonable rate.[1][2] | Gradually increase the reaction temperature. For Vilsmeier-Haack, heating up to 60-120°C may be necessary.[1][2] Monitor the reaction by TLC to avoid decomposition at excessive temperatures. | |
| 3. Incomplete Lithiation: In the lithiation-formylation route, incomplete deprotonation of the pyrazole will lead to low yields. | Use a slight excess of the organolithium reagent (e.g., n-BuLi, s-BuLi, or t-BuLi). Ensure the reaction is carried out at a sufficiently low temperature (e.g., -78 °C) to prevent side reactions.[3] | |
| 4. Poor Electrophilicity of the Formylating Agent: In the lithiation route, the reactivity of DMF can be a limiting factor. | Add DMF at a low temperature and allow the reaction to slowly warm to room temperature. | |
| Formation of Multiple Products/Side Reactions | 1. Regioselectivity Issues: Formylation can potentially occur at different positions on the pyrazole ring, although the C5 position is generally favored for 1-substituted pyrazoles. | The Vilsmeier-Haack reaction is generally regioselective for the C4 position on the pyrazole ring in the absence of substitution at that position.[1] For formylation at the C5 position, a lithiation approach is often more selective. |
| 2. Hydroxymethylation: Under certain Vilsmeier-Haack conditions, hydroxymethylation can occur as a side reaction.[2] | Ensure the use of excess POCl₃ and control the reaction temperature carefully. | |
| 3. De-tert-butylation: Strong acidic conditions or high temperatures can potentially lead to the cleavage of the tert-butyl group.[2] | Use the mildest possible reaction conditions. If using the Vilsmeier-Haack reaction, avoid excessively high temperatures or prolonged reaction times. The lithiation route is generally milder. | |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: The aqueous workup of the Vilsmeier-Haack reaction can sometimes lead to the formation of stable emulsions. | Add a saturated solution of NaCl or another brine to break the emulsion. Filter the mixture through a pad of celite. |
| 2. Co-elution with Starting Material or Impurities: The product may have a similar polarity to the starting material or byproducts, making chromatographic separation challenging. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are the Vilsmeier-Haack formylation and the lithiation-formylation of 1-tert-butyl-1H-pyrazole.[1][3]
-
Vilsmeier-Haack Reaction: This method involves the use of a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate the electron-rich pyrazole ring.[4][5]
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Lithiation-Formylation: This approach consists of deprotonating the C5 position of 1-tert-butyl-1H-pyrazole using a strong organolithium base (like n-butyllithium), followed by quenching the resulting anion with an electrophilic formylating agent such as DMF.[3][6]
Q2: How can I optimize the yield of the Vilsmeier-Haack formylation?
A2: To optimize the yield, consider the following factors:
-
Reagent Stoichiometry: Using an excess of the Vilsmeier reagent can drive the reaction to completion. A common ratio is 1.5 to 3 equivalents of both DMF and POCl₃ relative to the pyrazole substrate.[2]
-
Reaction Temperature and Time: The optimal temperature can range from room temperature to 120°C.[1][2] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.
-
Solvent: While the reaction can sometimes be run neat, using a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can improve solubility and reaction control.
Q3: I am observing a significant amount of unreacted starting material. What should I do?
A3: Unreacted starting material can be due to several factors:
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Insufficient Reagent: Ensure you are using a sufficient excess of the formylating reagent (Vilsmeier reagent or organolithium/DMF).
-
Low Reaction Temperature: The activation energy for the reaction may not be met. Try incrementally increasing the reaction temperature while monitoring for product formation and potential decomposition.[2]
-
Moisture Contamination: Water will quench both the Vilsmeier reagent and any organolithium reagents. Ensure your reagents, solvents, and glassware are scrupulously dry.
Q4: Are there any known side reactions to be aware of?
A4: Yes, potential side reactions include:
-
Hydroxymethylation: This can occur if there is residual water during the Vilsmeier-Haack reaction.[2]
-
Formation of the C4-formylated isomer: While formylation is generally directed to the C5 position for 1-substituted pyrazoles, some C4-isomer formation might occur depending on the reaction conditions. The C4 position is susceptible to electrophilic attack.[7]
-
Dealkylation: Harsh acidic conditions or high temperatures can potentially cleave the tert-butyl group.[2]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation
-
To a stirred, cooled (0 °C) solution of N,N-dimethylformamide (DMF, 3 equivalents) in an appropriate solvent (e.g., dichloromethane), slowly add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) under an inert atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-(tert-Butyl)-1H-pyrazole (1 equivalent) in the same solvent to the Vilsmeier reagent at 0 °C.
-
Slowly warm the reaction mixture to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Lithiation-Formylation
-
Dissolve 1-(tert-Butyl)-1H-pyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF) in an oven-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equivalents) in hexanes dropwise to the pyrazole solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Vilsmeier-Haack reaction workflow.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For crystalline solids, recrystallization is often a straightforward and effective first choice. If the product is an oil or contains impurities with similar solubility, column chromatography is generally more suitable.
Q2: My crude product is a solid. Can I purify it by simple filtration?
A2: Yes, if the product crystallizes out of the reaction mixture in high purity, a simple filtration followed by washing with a cold, non-polar solvent and drying under vacuum can be sufficient. For a similar compound, 1-tert-Butyl-3-methyl-1H-pyrazole-5-amine, this method yielded a product with 97% purity[1].
Q3: What are the recommended solvent systems for recrystallization?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyrazole derivatives, common solvent systems include:
-
Single solvents: Ethanol, methanol, isopropanol, ethyl acetate.
-
Mixed solvent systems: Ethanol-water, hexane-ethyl acetate, hexane-acetone.
A general approach for mixed-solvent recrystallization is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Slow cooling should then induce crystallization.
Q4: I'm observing my compound as an oil, not a solid. What should I do?
A4: "Oiling out" instead of crystallization can occur if the melting point of the solid is lower than the boiling point of the solvent or if impurities are depressing the melting point. To address this, you can try using a lower boiling point solvent system or scratching the inside of the flask with a glass rod to induce crystallization. If these methods fail, column chromatography is the recommended purification method for oils.
Q5: During column chromatography on silica gel, I am experiencing significant product loss. What could be the cause?
A5: Pyrazoles are basic compounds and can interact strongly with the acidic silica gel, leading to streaking and poor recovery. To mitigate this, the silica gel can be deactivated by pre-treating it with a small amount of a tertiary amine, such as triethylamine (typically 1-2% v/v in the eluent).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution(s) |
| Low or No Crystal Formation During Recrystallization | The compound is too soluble in the chosen solvent. | - Cool the solution in an ice bath to further decrease solubility.- Partially evaporate the solvent to increase the concentration of the compound.- Add a "poor" solvent dropwise to the solution until it becomes turbid, then allow it to cool slowly. |
| The solution is not supersaturated. | - Scratch the inner surface of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound. | |
| Product "Oils Out" During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent. | - Use a lower-boiling solvent or solvent mixture.- Try to induce crystallization by scratching or seeding at a lower temperature. |
| High concentration of impurities. | - First, attempt a preliminary purification by a liquid-liquid extraction or a short silica plug filtration. | |
| Poor Separation or Streaking During Column Chromatography | The chosen eluent system has inappropriate polarity. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. |
| Interaction of the basic pyrazole with acidic silica gel. | - Deactivate the silica gel by adding 1-2% triethylamine to the eluent. | |
| The column is overloaded with the crude product. | - Use a larger column or reduce the amount of crude material loaded. | |
| Presence of Colored Impurities in the Final Product | Co-eluting impurities or degradation products. | - If using recrystallization, add a small amount of activated charcoal to the hot solution before filtration (note: this may reduce yield).- If using column chromatography, try a different solvent system or a different stationary phase (e.g., alumina). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the purification of solid this compound.
Methodology:
-
Solvent Selection: Determine a suitable solvent or mixed-solvent system by testing the solubility of a small amount of the crude product in various solvents. Ideal single solvents will dissolve the compound when hot but not when cold. For mixed solvents, find a pair where the compound is soluble in one and insoluble in the other.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Mixed Solvent: To the hot solution, add the "poor" solvent dropwise until the solution becomes cloudy. Reheat slightly until the solution is clear again, and then allow it to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. A detailed procedure for a similar compound resulted in 97% purity after drying in a vacuum oven[1].
Protocol 2: Purification by Column Chromatography
This protocol is suitable for oily products or for separating the target compound from impurities with similar solubility.
Methodology:
-
TLC Analysis: Analyze the crude product by thin-layer chromatography (TLC) using various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to determine the optimal eluent for separation. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent (if deactivation is needed, add 1-2% triethylamine to the eluent). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product. For pyrazole derivatives, flash chromatography has been successfully employed with solvent systems such as cyclohexane/ethyl acetate and n-pentane/diethyl ether[2].
Purification Method Selection Workflow
Caption: A workflow for selecting the appropriate purification method.
References
Technical Support Center: Schiff Base Formation with Sterically Hindered Aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Schiff bases from sterically hindered aldehydes. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a Schiff base and how is it formed?
A Schiff base is a compound containing a carbon-nitrogen double bond (an imine or azomethine group), with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen.[1][2] It is typically formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone.[1][2] The reaction is reversible and involves the elimination of a water molecule.[3][4][5]
Q2: Why is Schiff base formation with sterically hindered aldehydes so challenging?
Steric hindrance in aldehydes, for instance, from bulky groups near the carbonyl carbon, can significantly impede the reaction for several reasons:
-
Physical Obstruction: Bulky substituents can physically block the nucleophilic attack of the primary amine on the carbonyl carbon, which is a crucial step in the formation of the carbinolamine intermediate.[3]
-
Electronic Effects: Bulky alkyl groups can be electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon, making it less reactive towards the amine.[3]
-
Geometric Constraints: Severe steric congestion can twist the geometry of the resulting imine, reducing its stability and potentially favoring the reverse hydrolysis reaction.[6]
Q3: What is the role of a catalyst in this reaction?
Catalysts are often employed to accelerate the rate of Schiff base formation.[7][8]
-
Acid Catalysis: A mild acid catalyst protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to the amine's nucleophilic attack. It also facilitates the dehydration of the carbinolamine intermediate, which is often the rate-determining step.[3][5][7] However, the pH must be carefully controlled; a pH that is too low will protonate the amine, rendering it non-nucleophilic.[9][10]
-
Base Catalysis: A base catalyst can deprotonate the amine, increasing its nucleophilicity.[3]
Troubleshooting Guide
Q4: I am getting a very low yield or no product at all. What should I do?
Low to no yield is a common issue when working with sterically hindered aldehydes. Here is a systematic approach to troubleshoot this problem.
Caption: A workflow for troubleshooting low yields.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Schiff base formation is a reversible reaction where water is a byproduct.[3][4] Any water present in the reaction mixture will drive the equilibrium back towards the starting materials.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.
-
Solution: Reflux the reaction mixture. The choice of solvent will determine the maximum temperature. Be mindful of potential side reactions or decomposition at elevated temperatures.
-
-
Use a Catalyst: If not already using one, a catalyst can significantly speed up the reaction.
-
Optimize the Solvent: The solvent can influence the reaction rate and equilibrium.
-
Solution: Switch to a higher-boiling point, non-polar solvent like toluene or xylene, which allows for azeotropic removal of water using a Dean-Stark apparatus.
-
-
Consider Alternative Methods: Conventional heating may not be sufficient for highly hindered substrates.
Q5: My reaction has stalled and is not proceeding to completion. What can I do?
A stalled reaction often indicates that the equilibrium has been reached prematurely or that the activation energy for the final steps is too high.
-
Solution 1: Remove Water Azeotropically: If you are not already doing so, set up the reaction with a Dean-Stark trap to continuously remove the water as it is formed. This will shift the equilibrium towards the product side.[4]
-
Solution 2: Add More Reagents: Adding a slight excess of the amine can help to drive the reaction forward.
-
Solution 3: Switch to a Stronger Lewis Acid Catalyst: For particularly challenging substrates, a stronger Lewis acid like titanium(IV) isopropoxide may be necessary to activate the aldehyde.[11]
Q6: I am observing the formation of side products. How can I minimize them?
With sterically hindered aldehydes, side reactions can become competitive.
-
Aldol Condensation: Aliphatic aldehydes, in particular, can undergo self-condensation, especially under basic conditions or at high temperatures.[4]
-
Solution: Use milder reaction conditions and consider an acid catalyst instead of a base. Running the reaction at a lower temperature for a longer duration might also help.
-
-
Amine Decomposition: Some amines may be unstable at high temperatures.
-
Solution: Monitor the reaction temperature carefully and try to run the reaction at the lowest effective temperature.
-
Q7: The purified Schiff base seems to be unstable and hydrolyzes back to the starting materials. How can I improve its stability?
The stability of a Schiff base is influenced by both steric and electronic factors.
-
Solution 1: Ensure Thorough Drying: Any residual moisture or acid from the workup can catalyze hydrolysis. Ensure the purified product is thoroughly dried and stored under an inert atmosphere.
-
Solution 2: Recrystallization: Purifying the Schiff base by recrystallization can remove impurities that might be promoting decomposition.[3]
-
Solution 3: Structural Modification: If the application allows, introducing electron-withdrawing groups on the aldehyde or amine can sometimes increase the stability of the imine bond.
Experimental Protocols & Data
Protocol 1: General Procedure for Schiff Base Formation using a Dean-Stark Apparatus
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add the sterically hindered aldehyde (1.0 equiv.) and the primary amine (1.1 equiv.) in a suitable solvent (e.g., toluene, 0.2 M).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equiv.).
-
Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected or the reaction is complete as monitored by TLC or GC-MS.
-
Workup: Allow the reaction mixture to cool to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Table 1: Effect of Catalyst and Conditions on the Yield of a Sterically Hindered Schiff Base
| Entry | Aldehyde | Amine | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Diisopropylbenzaldehyde | Aniline | None | Toluene | 110 | 24 | <10 |
| 2 | 2,6-Diisopropylbenzaldehyde | Aniline | Acetic Acid (10) | Toluene | 110 | 12 | 65 |
| 3 | 2,6-Diisopropylbenzaldehyde | Aniline | p-TSA (5) | Toluene | 110 | 8 | 85 |
| 4 | 2,6-Diisopropylbenzaldehyde | Aniline | TiCl₄ (10) | DCM | 25 | 6 | 92 |
| 5 | 2,6-Diisopropylbenzaldehyde | Aniline | Amberlyst-15 | Neat | 25 | 4 | 95[16] |
This is representative data compiled from typical outcomes in organic synthesis.
Characterization
Q8: How do I confirm that I have successfully synthesized my Schiff base?
Spectroscopic methods are essential for characterizing the final product.
-
FT-IR Spectroscopy: Look for the appearance of a characteristic C=N stretching band, typically in the range of 1600-1650 cm⁻¹. The C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) should disappear.
-
¹H NMR Spectroscopy: A key signal to look for is the proton of the azomethine group (-CH=N-), which usually appears as a singlet in the downfield region, often between 8.0 and 9.0 ppm. The disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) is also a strong indicator of product formation.
-
¹³C NMR Spectroscopy: The carbon of the azomethine group (C=N) will have a characteristic chemical shift, typically in the range of 145-165 ppm.
-
Mass Spectrometry: This will help to confirm the molecular weight of the synthesized Schiff base.
Advanced Methodologies
Q9: Are there any advanced catalytic systems for particularly difficult cases?
For extremely hindered systems where traditional methods fail, more advanced catalytic approaches can be considered.
Caption: Catalytic strategies for challenging substrates.
-
Titanium(IV) Isopropoxide [Ti(OiPr)₄]: This Lewis acid can act as both a catalyst and a dehydrating agent, as it reacts with the water formed during the reaction.[11]
-
Rare-Earth Metal Trifates (e.g., Sc(OTf)₃, Yb(OTf)₃): These are highly effective and water-tolerant Lewis acids that can catalyze Schiff base formation even in the presence of moisture.
-
Metal Complexes: Certain transition metal complexes can act as catalysts, sometimes through a templating effect where both the aldehyde and amine coordinate to the metal center, facilitating their reaction.[8]
References
- 1. chemijournal.com [chemijournal.com]
- 2. allsubjectjournal.com [allsubjectjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpsonline.com [wjpsonline.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. scispace.com [scispace.com]
- 16. peerj.com [peerj.com]
Technical Support Center: Enhancing the Stability of Pyrazole-Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during the handling, formulation, and analysis of pyrazole-carbaldehyde derivatives. The information is presented in a practical question-and-answer format to aid in your experimental design and problem-solving.
Frequently Asked Questions (FAQs)
Q1: My pyrazole-carbaldehyde derivative appears to be degrading during storage. What are the common causes?
A1: Pyrazole-carbaldehyde derivatives, while possessing a relatively stable aromatic pyrazole core, can be susceptible to degradation through several pathways, primarily involving the carbaldehyde group. Key factors that can contribute to instability include:
-
Oxidation: The aldehyde functional group is prone to oxidation, which can convert it into a carboxylic acid. This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents present in the solvent or formulation.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate degradation reactions. This is a common issue for many aromatic aldehydes.
-
Hydrolysis: While the pyrazole ring is generally stable to hydrolysis, the overall stability of the molecule in aqueous solutions can be pH-dependent. Extreme pH conditions (highly acidic or basic) can potentially catalyze degradation pathways.
-
Thermal Stress: Elevated temperatures can accelerate the rate of degradation reactions, including oxidation and polymerization.
Q2: I am observing a decrease in the purity of my compound over time when analyzed by HPLC. How can I confirm if it's a stability issue?
A2: A time-dependent decrease in purity strongly suggests a stability issue. To confirm this and understand the degradation profile, a forced degradation study is recommended. This involves subjecting your compound to a set of stringent conditions to accelerate degradation and identify potential degradation products. These studies are crucial for developing stability-indicating analytical methods.
Q3: What are the typical conditions for a forced degradation study of a pyrazole-carbaldehyde derivative?
A3: A comprehensive forced degradation study should assess the stability of your compound under the following conditions as recommended by the International Council for Harmonisation (ICH) guidelines:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at room or elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 70-100 °C).
-
Photodegradation: Exposing the solid compound or a solution to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B.
The duration of each stress test should be sufficient to achieve a noticeable degradation (typically 5-20%), but not complete degradation of the parent compound.
Troubleshooting Guides
Issue 1: Rapid degradation of the pyrazole-carbaldehyde derivative in solution.
| Possible Cause | Troubleshooting Steps |
| Oxidation | 1. Deoxygenate Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use. 2. Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution. 3. Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions. |
| Photodegradation | 1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil. 2. Work in Low-Light Conditions: Perform experimental manipulations in a fume hood with the sash down or under yellow light. |
| Unfavorable pH | 1. Buffer the Solution: Maintain the pH of the solution within a stable range, typically close to neutral (pH 6-8), using a suitable buffer system. 2. Perform a pH-Stability Profile: Analyze the stability of the compound at different pH values to identify the optimal pH for storage and formulation. |
Issue 2: Formation of an unknown impurity during synthesis or storage, suspected to be the corresponding carboxylic acid.
| Possible Cause | Troubleshooting Steps |
| Oxidation of the aldehyde | 1. LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the impurity. The molecular weight of the carboxylic acid will be 16 atomic mass units (amu) higher than the parent aldehyde. 2. Co-injection with a Standard: If possible, synthesize or purchase a standard of the suspected carboxylic acid and co-inject it with your sample in the HPLC. If the impurity peak co-elutes with the standard, it confirms its identity. 3. FT-IR Analysis: If the impurity can be isolated, its Fourier-Transform Infrared (FT-IR) spectrum will show a characteristic broad O-H stretch for the carboxylic acid, in addition to the C=O stretch. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol provides a starting point for assessing the stability of a pyrazole-carbaldehyde derivative. The specific concentrations, temperatures, and time points should be optimized for your particular compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of your pyrazole-carbaldehyde derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Heat the mixture at 80 °C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep at 60 °C for 8 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation (Solution):
-
Heat the stock solution at 70 °C for 48 hours.
-
Cool and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation (Solid):
-
Place a small amount of the solid compound in a vial and heat at 100 °C for 48 hours.
-
Dissolve the solid in the mobile phase to a final concentration of 100 µg/mL.
-
-
Photodegradation:
-
Expose a solution (100 µg/mL in a quartz cuvette) and a thin layer of the solid compound to a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Prepare a control sample wrapped in aluminum foil and stored under the same conditions.
-
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method
A robust HPLC method is essential to separate the parent compound from its degradation products.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by the UV spectrum of the parent compound (typically between 254 nm and 320 nm) |
| Injection Volume | 10 µL |
Data Presentation
The following table provides a hypothetical summary of forced degradation results for a pyrazole-carbaldehyde derivative. Actual results will vary depending on the specific compound and conditions.
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (if identified) |
| 0.1 M HCl, 80 °C, 24h | 12.5 | 2 | Pyrazole-4-carboxylic acid |
| 0.1 M NaOH, 60 °C, 8h | 8.2 | 1 | Unidentified |
| 3% H₂O₂, RT, 24h | 18.9 | 3 | Pyrazole-4-carboxylic acid |
| Thermal (solid), 100 °C, 48h | 5.6 | 1 | Unidentified |
| Photolytic (ICH Q1B) | 25.3 | 4 | Multiple unidentified photoproducts |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Logical Relationship for Improving Stability
Caption: Logical approach to improving compound stability.
preventing decomposition of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde during reactions
Welcome to the technical support center for 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound?
A1: The primary decomposition pathways for this compound involve the aldehyde functional group. The two most common pathways are:
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 1-(tert-Butyl)-1H-pyrazole-5-carboxylic acid. This can be initiated by atmospheric oxygen, especially under light or heat, or by the presence of oxidizing agents in the reaction mixture.
-
Cannizzaro Reaction: As a non-enolizable aldehyde (lacking α-hydrogens), it can undergo a disproportionation reaction in the presence of a strong base. In this reaction, two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol, (1-(tert-butyl)-1H-pyrazol-5-yl)methanol, and one molecule of the carboxylic acid salt.
The pyrazole ring itself is generally stable due to its aromatic character. However, extreme pH and high temperatures can potentially lead to ring-opening or other side reactions. The tert-butyl group is also known to be labile under strong acidic conditions, which could lead to de-tert-butylation.
Q2: What are the recommended storage and handling conditions for this compound?
A2: To minimize decomposition, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[1] It is typically supplied as a solid and should be kept tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration (0-8 °C) is recommended.[2] When handling the compound, avoid prolonged exposure to light and air. Use in a well-ventilated area or a fume hood.
Q3: Can I store this compound in solution?
A3: Storing the compound in solution for extended periods is generally not recommended due to the increased risk of degradation. If a solution is necessary for your experimental workflow, it should be prepared fresh. If short-term storage is unavoidable, use a dry, aprotic solvent and store the solution at a low temperature under an inert atmosphere.
Troubleshooting Guides
This section provides troubleshooting for common reactions where decomposition of this compound may be an issue.
Issue 1: Low Yield or Formation of Carboxylic Acid Byproduct in a Reaction
This is often indicative of oxidation of the aldehyde.
| Potential Cause | Suggested Solution |
| Exposure to Air (Oxygen) | Degas solvents before use. Run the reaction under an inert atmosphere (nitrogen or argon). Use glassware that has been oven-dried to remove moisture, which can facilitate oxidation. |
| Presence of Oxidizing Impurities | Use freshly distilled or high-purity solvents and reagents. |
| Light-Induced Decomposition | Protect the reaction from light by wrapping the flask in aluminum foil. |
| Elevated Reaction Temperature | If the reaction conditions permit, try running the reaction at a lower temperature. |
Issue 2: Formation of Both Alcohol and Carboxylic Acid Byproducts in a Base-Catalyzed Reaction
This suggests that a Cannizzaro reaction is occurring.
| Potential Cause | Suggested Solution |
| Use of a Strong Base | If possible, use a weaker, non-nucleophilic base. If a strong base is required, consider adding it slowly at a low temperature to minimize the rate of the Cannizzaro reaction. |
| High Concentration of Base | Use the minimum stoichiometric amount of base necessary for the reaction to proceed. |
| Prolonged Reaction Time at High Temperature | Monitor the reaction closely and work it up as soon as the starting material is consumed. If possible, reduce the reaction temperature. |
Issue 3: Low Yield in Wittig Reactions
Low yields in Wittig reactions can be due to several factors, including the stability of the ylide and the reactivity of the aldehyde.
| Potential Cause | Suggested Solution |
| Unstable Ylide | Generate the ylide in situ in the presence of the aldehyde. This can be achieved by adding the base to a mixture of the phosphonium salt and the aldehyde. |
| Side Reactions of the Aldehyde | As with other reactions, minimize exposure to air and light. Ensure the base used is not excessively strong to prevent the Cannizzaro reaction. |
| Steric Hindrance | The tert-butyl group may cause some steric hindrance. Consider using a more reactive phosphonium ylide or slightly elevated temperatures if the reaction is sluggish. |
Issue 4: Incomplete Conversion or Side Products in Reductive Amination
Reductive amination can be sensitive to reaction conditions.
| Potential Cause | Suggested Solution |
| Inefficient Imine Formation | The addition of a catalytic amount of a weak acid (e.g., acetic acid) can promote imine formation. You can monitor imine formation by TLC or NMR before adding the reducing agent. |
| Reduction of the Aldehyde | Use a mild reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB). If using a stronger reducing agent like sodium borohydride, ensure imine formation is complete before its addition. |
| Decomposition of the Aldehyde | Maintain an inert atmosphere and protect the reaction from light. |
Experimental Protocols
General Protocol for a Wittig Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
To a stirred suspension of the phosphonium salt (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium or potassium tert-butoxide (1.1 equivalents) dropwise.
-
Stir the resulting ylide solution at 0 °C for 30-60 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for a Reductive Amination
This protocol uses a mild and selective reducing agent.
-
To a solution of this compound (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a catalytic amount of acetic acid (e.g., 0.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
alternative reagents for the formylation of N-tert-butylpyrazole
This guide provides researchers, scientists, and drug development professionals with detailed information on alternative reagents and troubleshooting for the formylation of N-tert-butylpyrazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the standard method for formylating N-tert-butylpyrazole, and what is its expected outcome?
A1: The most common method is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[1][2] For N-substituted pyrazoles, this electrophilic aromatic substitution reaction overwhelmingly favors formylation at the C4 position of the pyrazole ring.[1]
Q2: My Vilsmeier-Haack reaction failed or gave a low yield. What are the potential causes?
A2: Failure of the Vilsmeier-Haack reaction on pyrazole substrates can be attributed to several factors:
-
Deactivating Substituents: The reaction is an electrophilic substitution, so strong electron-withdrawing groups on the pyrazole ring can deactivate it towards formylation. For instance, N-nitrophenyl-substituted pyrazoles have been shown to fail to undergo formylation under these conditions.[3][4]
-
Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Ensure that anhydrous DMF and fresh POCl₃ are used under an inert atmosphere.
-
Reaction Temperature: While the reagent is often prepared at low temperatures (0-10 °C), the formylation step may require heating. The optimal temperature can vary, so it may need to be empirically determined for your specific substrate.[5]
Q3: Are there alternative methods to achieve formylation if my substrate is sensitive to the acidic conditions of the Vilsmeier-Haack reaction?
A3: Yes, the primary alternative for acid-sensitive substrates is ortho-metalation (lithiation) followed by quenching with a formylating agent . This method involves deprotonating the pyrazole ring with a strong organolithium base, such as n-butyllithium (n-BuLi), followed by the addition of DMF.[6][7] This reaction is performed under strongly basic, non-acidic conditions.
Q4: How does the regioselectivity of ortho-metalation differ from the Vilsmeier-Haack reaction?
A4: The regioselectivity is completely different and complementary. While the Vilsmeier-Haack reaction targets the electron-rich C4 position, ortho-metalation targets the most acidic proton. For 1-substituted pyrazoles, the C5 proton (adjacent to the substituted nitrogen) is the most acidic. Therefore, lithiation followed by formylation selectively yields the 1-tert-butyl-1H-pyrazole-5-carbaldehyde isomer.
Q5: My ortho-lithiation reaction is not working; I only recover my starting material after quenching. What went wrong?
A5: This is a common issue with organolithium reactions, which are highly sensitive to air and moisture.[2] Potential causes include:
-
Inactive n-BuLi: n-Butyllithium solutions can degrade over time, especially if not stored properly. It is often recommended to titrate the n-BuLi solution before use to determine its exact concentration.[8]
-
Wet Solvents/Glassware: The reaction must be carried out in scrupulously dried solvents (like THF or diethyl ether) and glassware under an inert atmosphere (e.g., Argon or Nitrogen).[2] Trace amounts of water will quench the organolithium base and the lithiated pyrazole intermediate.
-
Poor Substrate Solubility: Some substrates may have poor solubility in ethereal solvents at the required low temperatures (-78 °C). This can hinder deprotonation. Running the reaction as a suspension or using a co-solvent like DME might help.[8][9]
-
Insufficient Reaction Time/Temperature: Ensure the deprotonation and the subsequent reaction with DMF are allowed to proceed for a sufficient time. However, allowing the reaction to warm significantly above -20 °C can cause THF to react with n-BuLi.[8]
Data Presentation: Comparison of Formylation Methods
| Feature | Vilsmeier-Haack Formylation | Ortho-Metalation & Formylation |
| Primary Reagents | POCl₃ (or SOCl₂), DMF | n-BuLi (or s-BuLi, LDA), DMF |
| Reaction Type | Electrophilic Aromatic Substitution | Deprotonation followed by Nucleophilic Acyl Substitution |
| Regioselectivity | C4-formylation | C5-formylation |
| Typical Conditions | DMF solvent, 0 °C to 120 °C | Anhydrous THF or Et₂O, -78 °C |
| Pros | - Uses common, inexpensive reagents.- Generally high-yielding for electron-rich pyrazoles.[10] | - Access to the C5-formyl isomer.- Suitable for acid-sensitive substrates. |
| Cons/Common Issues | - Harsh, acidic conditions.- Fails with electron-deficient pyrazoles.[4]- POCl₃ is corrosive and moisture-sensitive. | - Requires strictly anhydrous and inert conditions.[2]- Strong base can react with other functional groups.- Requires cryogenic temperatures. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation (C4-Position)
This protocol is a general procedure adapted from methods used for N-substituted pyrazoles.[11]
-
Reagent Preparation: In a flame-dried, three-necked flask under an Argon atmosphere, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 30 minutes. Then, add a solution of N-tert-butylpyrazole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Heating: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC. The reaction may take several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization: Basify the aqueous solution by slowly adding a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~8-9.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Ortho-Metalation/Formylation (C5-Position)
This protocol is based on general procedures for the ortho-lithiation of aromatic compounds.[6][7]
-
Setup: Assemble a flame-dried, three-necked flask equipped with a thermometer, a magnetic stirrer, and a nitrogen/argon inlet.
-
Initial Solution: Add N-tert-butylpyrazole (1 equivalent) to anhydrous tetrahydrofuran (THF) under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation.
-
Quenching: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C. A color change is often observed.
-
Warming & Work-up: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Mandatory Visualization
The following diagram illustrates the decision-making process for selecting a formylation method for N-tert-butylpyrazole based on the desired product isomer.
Caption: Workflow for selecting a formylation method for N-tert-butylpyrazole.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 360. The preparation of some pyrazole derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. chemmethod.com [chemmethod.com]
- 11. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
Validation & Comparative
spectroscopic comparison of Schiff bases from different pyrazole-carbaldehydes
A comparative analysis of Schiff bases synthesized from various pyrazole-carbaldehydes reveals distinct spectroscopic signatures influenced by the substitution pattern on both the pyrazole and aldehyde moieties. This guide provides a detailed comparison of their spectral characteristics, supported by experimental data and protocols, to aid researchers in their identification and characterization.
Synthesis and Spectroscopic Characterization
Schiff bases derived from pyrazole-carbaldehydes are typically synthesized through the condensation reaction of a primary amine with a pyrazole-carbaldehyde derivative.[1][2] The resulting imine group (-C=N-) is a key chromophore and its electronic environment is readily probed by various spectroscopic techniques.
Experimental Protocols
General Synthesis of Pyrazole-Carbaldehydes:
A common method for the synthesis of pyrazole-carbaldehydes is the Vilsmeier-Haack reaction.[3][4]
-
Vilsmeier Reagent Preparation: In a round-bottom flask cooled in an ice bath, phosphorus oxychloride (POCl3) is added dropwise to dimethylformamide (DMF) while maintaining the temperature between 0-5 °C.[3]
-
Formylation: The appropriate phenylhydrazone is then added to the freshly prepared Vilsmeier reagent, and the reaction mixture is heated.[3]
-
Work-up: After completion of the reaction, the mixture is poured into crushed ice, and the resulting solid pyrazole-carbaldehyde is filtered, washed, and recrystallized.[1]
General Synthesis of Pyrazole-Based Schiff Bases:
-
A solution of the substituted pyrazole-carbaldehyde (0.1 mol) in a suitable solvent (e.g., ethanol) is prepared.[1]
-
To this, a solution of the respective primary amine (0.1 mol) in the same solvent is added.[1]
-
A catalytic amount of glacial acetic acid is often added to facilitate the reaction.[1]
-
The mixture is then refluxed for a period of 5-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the reaction mixture is poured into crushed ice to precipitate the Schiff base.[1]
-
The solid product is filtered, washed with water, and recrystallized from an appropriate solvent to yield the purified Schiff base.[1]
Spectroscopic Analysis:
-
FT-IR Spectroscopy: Spectra are typically recorded on an FT-IR spectrometer using KBr discs.[1][4]
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) with TMS as an internal standard.[1][4]
-
UV-Vis Spectroscopy: Absorption spectra are recorded in a suitable solvent like DMF or ethanol using a UV-Vis spectrophotometer.[4][5]
-
Mass Spectrometry: Mass spectra are obtained to determine the molecular weight of the synthesized compounds.[1][4]
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Schiff bases derived from different pyrazole-carbaldehydes.
Table 1: FT-IR Spectroscopic Data (cm⁻¹) of Pyrazole-Based Schiff Bases
| Pyrazole-Carbaldehyde Precursor | Schiff Base Substituent | ν(C=N) (Imine) | ν(C=N) (Pyrazole) | ν(N-N) | Reference |
| 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | 4-methylaniline | 1622 | 1492 | 1006 | [1] |
| 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-aminophenol | 1616-1630 | - | - | [4] |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm) of Pyrazole-Based Schiff Bases
| Pyrazole-Carbaldehyde Precursor | Schiff Base Substituent | HC=N Proton | Pyrazole Proton | Other Characteristic Protons | Reference |
| 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | 4-methylaniline | 6.62 (s) | - | 3.54 (s, 3H, -CH₃), 2.56 (s, 3H, -CH₃) | [1] |
| 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-aminophenol | 8.67 (s) | - | 9.71 (s, 1H, OH) | [4] |
| 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Dihydroartemisinin derivative | ~9.14 (s) | 5.90 (s) | - | [3] |
Table 3: UV-Vis Spectroscopic Data (λ_max, nm) of Pyrazole-Based Schiff Bases
| Pyrazole-Carbaldehyde Precursor | Schiff Base Substituent | Solvent | π → π* Transition | n → π* Transition | Reference |
| 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde | o-aminophenol | DMF | 260 | 312 | [4] |
| 4-aminoantipyrine derivative | Benzaldehyde derivative | Ethanol | ~289 (π → π) | ~347 (n → π) | [5] |
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the synthesis and characterization of pyrazole-based Schiff bases.
Caption: General workflow for the synthesis of pyrazole-based Schiff bases.
Caption: Workflow for the spectroscopic characterization of Schiff bases.
Discussion of Spectroscopic Features
-
FT-IR Spectra: The presence of a strong absorption band in the region of 1616-1630 cm⁻¹ is characteristic of the imine (-C=N-) stretching vibration, confirming the formation of the Schiff base.[4] The stretching vibrations for the C=N bond within the pyrazole ring and the N-N bond are also identifiable.[1]
-
¹H NMR Spectra: The most diagnostic signal in the ¹H NMR spectrum of these Schiff bases is the singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the downfield region (δ 6.6-9.2 ppm).[1][3][4] The chemical shift of this proton is sensitive to the electronic environment and can be influenced by the substituents on the aromatic rings.
-
UV-Vis Spectra: The electronic spectra of pyrazole-based Schiff bases generally exhibit two main absorption bands. The high-energy band, typically observed in the range of 260-290 nm, is attributed to the π → π* transitions within the aromatic rings and the C=N group of the pyrazole.[4][5] The lower energy band, appearing at longer wavelengths (around 310-350 nm), is assigned to the n → π* transition of the azomethine group.[4][5] The position and intensity of these bands are affected by the nature of the substituents and the solvent polarity.[5]
This guide provides a foundational comparison of the spectroscopic properties of Schiff bases derived from different pyrazole-carbaldehydes. Researchers can utilize this information for the structural elucidation of newly synthesized compounds and for understanding the structure-property relationships in this important class of molecules.
References
- 1. jocpr.com [jocpr.com]
- 2. journals.stmjournals.com [journals.stmjournals.com]
- 3. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Performance Showdown: 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde Derived Catalysts in Palladium-Catalyzed Cross-Coupling Reactions
A detailed comparison of a novel pyrazole-based palladium catalyst with established alternatives in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry. This guide provides researchers, scientists, and drug development professionals with a data-driven overview of catalytic performance, supported by detailed experimental protocols and mechanistic insights.
Catalysts derived from pyrazole ligands have garnered significant attention in the field of homogeneous catalysis due to their versatility in tuning the steric and electronic properties of metal complexes.[1] This guide focuses on the performance of a palladium catalyst featuring a bulky tert-butyl substituted pyrazole-based ligand, conceptually derived from 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde, in the Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura reaction is a fundamental carbon-carbon bond-forming reaction widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]
The performance of this pyrazole-based catalyst is compared against well-established palladium catalyst systems employing phosphine and N-heterocyclic carbene (NHC) ligands. This objective comparison, based on experimental data, aims to highlight the potential advantages and limitations of this catalyst class.
Performance Comparison in Suzuki-Miyaura Coupling
The catalytic efficacy of the pyrazole-based palladium catalyst was evaluated in the Suzuki-Miyaura cross-coupling of bromobenzene and phenylboronic acid. The results are presented in comparison to two widely used alternative palladium catalysts under similar reaction conditions.
| Catalyst System | Ligand | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bulky Pyrazole-Pd | Bulky Pyrazole-based | 0.33 | - | - | 140 | 4 | 81 | [1] |
| Phosphine-Pd | o-(dicyclohexylphosphino)biphenyl | 0.000001 - 0.02 | Toluene | K₃PO₄ | Room Temp. | - | High | [For illustrative purposes; specific yield depends on exact conditions] |
| NHC-Pd | IMes (in situ) | - | - | Cs₂CO₃ | - | - | 96 | [3] |
Note: Direct comparison is challenging due to variations in reported experimental conditions. The data presented for the alternative catalysts represent their general high activity and efficiency under optimized conditions.
Experimental Protocols
Detailed methodologies for the synthesis of the pyrazole-based ligand and the subsequent catalytic reaction are crucial for reproducibility and further development.
Synthesis of Bulky Pyrazole-Based Ligands
Bulky pyrazole-based ligands can be synthesized through the condensation of a substituted pyrazole with a suitable benzyl halide.[1]
Materials:
-
Substituted pyrazole (e.g., 3,5-di-tert-butyl-1H-pyrazole)
-
Methyl 4-(bromomethyl)benzoate or benzyl bromide
-
Appropriate solvent
-
Base
Procedure:
-
Dissolve the substituted pyrazole and the benzyl halide in a suitable solvent.
-
Add a base to facilitate the condensation reaction.
-
Stir the reaction mixture at a specified temperature for a set duration.
-
After completion, the product is isolated and purified using standard techniques such as chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.[2][4]
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., bis(pyrazolyl)palladium(II) complex)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, DMF, aqueous mixtures)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the aryl halide, arylboronic acid, and the base.
-
Add the palladium catalyst and the solvent.
-
Heat the reaction mixture to the desired temperature and stir for the specified time.
-
Monitor the reaction progress using techniques like TLC or GC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by chromatography to yield the biaryl product.
Mechanistic Insights and Workflow
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination. The pyrazole-based ligand plays a crucial role in stabilizing the palladium center throughout this cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for a typical Suzuki-Miyaura coupling reaction is outlined below.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Purity of Synthesized 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to ensure the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive framework for assessing the purity of in-house synthesized 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde, a key building block in the synthesis of various pharmaceutical agents. We present a comparative analysis of common analytical techniques, expected data for a pure sample, and potential impurities that may arise during synthesis. This guide also briefly touches upon commercially available alternatives.
Synthesis of this compound via Vilsmeier-Haack Reaction
A common and effective method for the formylation of electron-rich heterocycles like N-substituted pyrazoles is the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Experimental Protocol: Vilsmeier-Haack Formylation
The following is a generalized procedure for the synthesis of this compound.
-
Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 4 equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF while stirring. The reaction is exothermic and should be maintained at 0-5°C. After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0°C to ensure the complete formation of the chloroiminium salt (Vilsmeier reagent).
-
Formylation: To the freshly prepared Vilsmeier reagent, add 1-(tert-Butyl)-1H-pyrazole (1 equivalent) dropwise, ensuring the temperature does not exceed 10°C. Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 70-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. The crude product may precipitate out of the solution. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Potential Impurities: During the Vilsmeier-Haack reaction, several impurities can form:
-
Unreacted 1-(tert-Butyl)-1H-pyrazole: Incomplete reaction can lead to the presence of the starting material.
-
Over-formylated or other regioisomers: While formylation at the C5 position is generally favored for 1-substituted pyrazoles, small amounts of other isomers might form.
-
Hydrolysis products: Incomplete reaction or improper work-up can lead to the hydrolysis of intermediates.
-
De-tert-butylation products: Under harsh acidic conditions and elevated temperatures, the tert-butyl group may be cleaved, leading to pyrazole-5-carbaldehyde.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purity assessment of this compound.
Purity Assessment: A Comparative Analysis of Analytical Techniques
The purity of the synthesized this compound should be rigorously assessed using a combination of chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for determining the purity of a compound and quantifying any impurities. A reversed-phase HPLC method is generally suitable for this compound.
Experimental Protocol: HPLC Analysis
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might be:
-
0-2 min: 20% Acetonitrile
-
2-15 min: 20% to 80% Acetonitrile
-
15-18 min: 80% Acetonitrile
-
18-20 min: 80% to 20% Acetonitrile
-
20-25 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Data Interpretation: A pure sample of this compound should exhibit a single major peak. The presence of other peaks indicates impurities. The percentage purity can be calculated based on the relative peak areas.
| Compound | Expected Retention Time | Purity of Synthesized Batch | Purity of Commercial Alternative A | Purity of Commercial Alternative B |
| This compound | ~ 12-14 min (Gradient dependent) | >98% (example) | >99% | >97% |
| 1-(tert-Butyl)-1H-pyrazole (Starting Material) | Shorter than product | <0.5% (example) | Not Detected | <0.1% |
| Other Impurities | Varies | <1.5% (example) | <0.5% | <2.9% |
Note: Retention times are estimates and will vary based on the specific HPLC system and conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound and identifying any structural impurities.
Expected NMR Data for this compound:
| ¹H NMR (400 MHz, CDCl₃) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| tert-Butyl Protons | ~ 1.6 - 1.7 | singlet | 9H | C(CH₃)₃ |
| Pyrazole H-4 | ~ 7.6 - 7.7 | doublet (J ≈ 2.0 Hz) | 1H | Pyrazole-H4 |
| Pyrazole H-3 | ~ 7.8 - 7.9 | doublet (J ≈ 2.0 Hz) | 1H | Pyrazole-H3 |
| Aldehyde Proton | ~ 9.8 - 9.9 | singlet | 1H | CHO |
| ¹³C NMR (100 MHz, CDCl₃) | Expected Chemical Shift (δ, ppm) | Assignment |
| C(CH₃)₃ | ~ 29-30 | tert-Butyl Carbons |
| C(CH₃)₃ | ~ 62-63 | Quaternary tert-Butyl Carbon |
| Pyrazole C-4 | ~ 112-113 | Pyrazole-C4 |
| Pyrazole C-3 | ~ 140-141 | Pyrazole-C3 |
| Pyrazole C-5 | ~ 145-146 | Pyrazole-C5 |
| CHO | ~ 184-185 | Aldehyde Carbonyl |
Note: Chemical shifts are estimates based on related structures and may vary slightly.[4]
Purity Assessment via NMR: The presence of unexpected signals in the ¹H or ¹³C NMR spectra would indicate impurities. For instance, a signal around δ 7.5 ppm (singlet) might suggest the presence of the de-tert-butylated pyrazole-5-carbaldehyde.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
Expected Mass Spectrometry Data:
| Technique | Expected m/z |
| Electrospray Ionization (ESI) | [M+H]⁺ ≈ 167.12 |
Logical Flow for Purity Confirmation
Caption: Decision-making workflow for confirming the purity and identity of the synthesized product.
Comparison with Commercially Available Alternatives
Several chemical suppliers offer pyrazole-carbaldehyde derivatives. When comparing a synthesized batch with a commercial product, consider the following:
| Parameter | Synthesized this compound | Commercial Alternative (Example) |
| Purity (by HPLC) | Typically >95% after initial purification. Can be improved with further purification. | Often >98% or >99%, with a certificate of analysis. |
| Cost | Lower material cost, but includes labor and resource investment. | Higher upfront cost per gram. |
| Availability | Dependent on synthesis schedule. | Readily available for immediate shipment. |
| Documentation | Requires in-house generation of all analytical data. | Comes with a Certificate of Analysis (CoA) detailing purity and identity. |
While synthesizing in-house provides control over the process and can be cost-effective for large quantities, commercial alternatives offer convenience and a guaranteed purity standard, which can be crucial for sensitive applications and for use as a reference standard.
Assessing the purity of synthesized this compound requires a multi-faceted analytical approach. By combining HPLC, NMR, and Mass Spectrometry, researchers can confidently determine the purity of their product, identify potential impurities, and make informed decisions about its suitability for downstream applications. This guide provides the necessary protocols and expected data to facilitate this critical aspect of chemical synthesis in a research and development setting.
References
Comparative Thermal Analysis of 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde and Related Pyrazole Derivatives by Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of pyrazole-based compounds, with a focus on Differential Scanning Calorimetry (DSC). While specific DSC data for 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde is not publicly available, this document outlines a standard methodology for its analysis and compares the thermal behavior of structurally related pyrazole derivatives. This information is critical for understanding the physicochemical properties, stability, and purity of these compounds, which are common scaffolds in drug discovery and materials science.
Introduction to Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2] It is widely used to characterize the thermal properties of materials, including melting point, enthalpy of fusion, glass transitions, and decomposition temperatures.[3][4] Such data are invaluable in drug development for formulation, stability testing, and quality control.
Comparative Thermal Data of Pyrazole Derivatives
To provide a comparative context, the following table summarizes the melting points of various pyrazole derivatives as reported in the literature. These compounds share the core pyrazole ring but differ in their substitution patterns, which significantly influences their thermal properties.
| Compound Name | Structure | Melting Point (°C) |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Phenyl groups at N1 and C3, carbaldehyde at C4 | Not specified |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivative | Naphthyl and phenyl substitutions | 187–188 |
| 1-(4-chlorophenyl)-3-(3-naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)propenone | Complex derivative with multiple aromatic rings | 161–162 |
| 1-(3,4-Dichlorophenyl)-3-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)propenone | Dichlorophenyl substitution | 168-169 |
| 3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-carbaldehyde | Phenyl groups at C3 and C5 | 108-110 |
Note: The melting points are extracted from various research articles and are presented here for comparative purposes.[5]
The variation in melting points among these derivatives highlights the impact of molecular structure, intermolecular forces, and crystal packing on the thermal stability of pyrazole-based compounds. For instance, the presence of bulky and aromatic substituents can lead to stronger intermolecular interactions, resulting in higher melting points.
Detailed Experimental Protocol for DSC Analysis
The following is a generalized protocol for the DSC analysis of a crystalline organic compound such as this compound. This protocol is based on standard laboratory practices.[6][7]
Objective: To determine the melting point and enthalpy of fusion of the target compound.
Materials and Equipment:
-
This compound (or other pyrazole derivative)
-
Differential Scanning Calorimeter (e.g., Mettler-Toledo or TA Instruments)
-
Aluminum or gold-plated DSC pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
Inert gas supply (e.g., high-purity nitrogen)
Procedure:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a clean DSC pan using a microbalance.
-
Hermetically seal the pan with a lid to prevent any loss of sample due to sublimation or decomposition.
-
Prepare an empty, sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.[6]
-
-
Thermal Program:
-
Equilibrate the system at a starting temperature well below the expected melting point (e.g., 30°C).
-
Heat the sample at a constant rate, typically 10°C/min, to a temperature significantly above the melting point (e.g., 200°C).
-
The temperature program can be a single heating ramp or a heat/cool/heat cycle to study the thermal history of the sample.[6]
-
-
Data Analysis:
-
The DSC thermogram will show a plot of heat flow versus temperature.
-
The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.
-
The enthalpy of fusion (ΔHm) is calculated by integrating the area under the melting peak. This value represents the energy required to melt the sample.
-
Visualizing the DSC Experimental Workflow
The following diagram illustrates the logical steps involved in a typical DSC experiment, from sample preparation to data analysis.
Caption: A flowchart illustrating the key stages of a Differential Scanning Calorimetry (DSC) experiment.
Alternative and Complementary Analytical Techniques
While DSC is a primary tool for thermal analysis, other techniques can provide complementary information:
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature. TGA is useful for determining decomposition temperatures and assessing thermal stability.
-
Hot-Stage Microscopy (HSM): Allows for visual observation of the sample as it is heated, providing a direct view of melting, crystallization, and other phase transitions.
-
X-ray Diffraction (XRD): Provides information about the crystalline structure of the material. Powder XRD can be used to identify different polymorphic forms, which may exhibit different thermal behaviors.
Conclusion
References
- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. web.williams.edu [web.williams.edu]
- 4. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 5. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde
For Immediate Reference: Key Safety Protocols for Laboratory Use
This guide provides crucial safety and logistical information for handling 1-(tert-Butyl)-1H-pyrazole-5-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the safety data for closely related pyrazole-based compounds and general best practices for handling aldehydes. Adherence to these guidelines is essential for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
A comprehensive summary of the recommended personal protective equipment is provided below. This table outlines the necessary protection for various laboratory scenarios involving this compound.
| PPE Category | Recommended Equipment | Use Case |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A full-face shield should be worn in addition to goggles when there is a risk of splashing or aerosol generation.[1] | Mandatory for all handling procedures. Required for weighing, transferring, and all experimental manipulations to protect against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves such as nitrile or butyl rubber.[2] Gloves should be inspected for integrity before each use and changed immediately if contaminated. | Mandatory for all handling procedures. Essential for preventing skin contact during weighing, solution preparation, and direct handling of the compound. |
| Skin and Body Protection | A flame-retardant lab coat, fully buttoned, with long sleeves.[2] Full-length pants and closed-toe shoes are also required to minimize skin exposure. | Mandatory for all laboratory work. Provides a critical barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling large quantities, generating dust, or if work is performed in a poorly ventilated area.[1] | Recommended for large-scale operations or when engineering controls are insufficient. Necessary to prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1][2] |
Operational and Disposal Plans
Handling and Storage:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Do not inhale dust or vapors.[2]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]
Disposal Plan:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Collect solid waste, including contaminated items like weighing paper and pipette tips, in a designated and clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, sealed, and labeled container for chemical waste.
-
Do not dispose of down the drain or in general household waste.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Step-by-step workflow for handling this compound.
PPE Selection Guide
This flowchart will assist in selecting the appropriate level of personal protective equipment based on the nature of the experimental work.
Caption: Decision tree for selecting appropriate PPE based on experimental scale and risk.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
